Nvp-clr457
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H20F3N7O4 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20F3N7O4/c1-9-12(8-29)28(17(30)32-9)13-6-11(24-16(25-13)27-2-4-31-5-3-27)10-7-23-15(22)26-14(10)18(19,20)21/h6-7,9,12,29H,2-5,8H2,1H3,(H2,22,23,26)/t9-,12+/m1/s1 |
InChI Key |
IEYOHYVYEJVEJJ-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |
Canonical SMILES |
CC1C(N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |
Origin of Product |
United States |
Foundational & Exploratory
NVP-CLR457: A Technical Whitepaper on a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-CLR457, also known as CLR457, is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] Developed by Novartis, it was investigated as a potential anti-cancer agent.[3][4][5] Preclinical studies demonstrated its ability to inhibit all class I PI3K isoforms and suppress the growth of tumor xenografts with a constitutively active PI3K pathway.[6] However, its clinical development was terminated following a first-in-human Phase I trial due to poor tolerability and limited anti-tumor activity at pharmacologically active concentrations.[6][7] This technical guide provides a comprehensive overview of the target profile of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.
Target Profile and Mechanism of Action
This compound is a pan-inhibitor of the class I PI3K enzyme family, which plays a crucial role in cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. This compound was designed to be a balanced inhibitor of all four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ.[3][6]
In Vitro Kinase Inhibition
Biochemical assays were conducted to determine the inhibitory activity of this compound against the different PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 89 ± 29 |
| PI3Kβ (p110β) | 56 ± 35 |
| PI3Kδ (p110δ) | 39 ± 10 |
| PI3Kγ (p110γ) | 230 ± 31 |
| mTOR | 2474 ± 722 |
Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms and mTOR.[1][6]
This compound also demonstrated inhibitory activity against common activating mutations of PIK3CA, the gene encoding the p110α catalytic subunit.[6] In cellular assays, this compound inhibited the phosphorylation of Akt (a downstream effector of PI3K) in a dose-dependent manner, with an IC50 of 100 nM for the inhibition of S473 phosphorylation of Akt.[1]
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate class I PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of various cellular processes, including cell growth (via mTORC1), proliferation, survival, and metabolism. This compound, by inhibiting the catalytic activity of PI3K, blocks the production of PIP3 and subsequently suppresses the entire downstream signaling cascade.
Preclinical Pharmacology
The anti-tumor activity and pharmacokinetic profile of this compound were evaluated in various preclinical models.
In Vivo Anti-Tumor Efficacy
This compound demonstrated dose-dependent anti-tumor activity in several xenograft models. In athymic nude mice bearing Rat1-myr-p110α tumors, daily oral administration of this compound at doses ranging from 3 to 20 mg/kg resulted in a dose-dependent inhibition of tumor growth.[1] Similarly, in mice with HBRX2524 human primary breast tumor xenografts, a daily oral dose of 40 mg/kg inhibited tumor growth throughout the study.[1]
Pharmacokinetics
Pharmacokinetic studies were conducted in male Sprague-Dawley rats, female OF1 mice, and male beagle dogs. This compound exhibited a high level of oral exposure and bioavailability.[1] Key pharmacokinetic parameters are summarized below.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Male Sprague-Dawley Rat | 1.0 | IV | - | - | - | - |
| Male Sprague-Dawley Rat | 3.0 | PO | - | - | - | High |
| Female OF1 Mouse | 3.0 | IV | - | - | - | - |
| Female OF1 Mouse | 10 | PO | - | - | - | High |
| Male Beagle Dog | 0.1 | IV | - | - | - | - |
| Male Beagle Dog | 0.3 | PO | - | - | - | High |
Table 2: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species.[1] (Note: Specific Cmax, Tmax, and AUC values were not consistently available in the provided search results). The compound showed low clearance and a moderate volume of distribution.[1]
Clinical Development
A first-in-human, open-label, multicenter Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors harboring PI3K pathway activation.
Study Design
Successive cohorts of patients received escalating oral doses of this compound once daily in 28-day cycles.[6] The starting dose was 5 mg, with planned escalation up to 300 mg.[6] The primary objectives were to determine the maximum tolerated dose (MTD) and to assess the safety and tolerability of this compound.
Clinical Results
A total of 31 patients were treated with doses ranging from 5 to 100 mg.[6] Dose-limiting toxicities (DLTs) were observed and included grade 3 hyperglycemia and rash.[6] In the 100 mg cohort, 27.3% of patients experienced DLTs, and all patients in this cohort experienced grade 3 or higher toxicity, with rash being the most common.[6] The MTD was not determined. The most common treatment-related adverse events of any grade were stomatitis (45.2%), diarrhea (38.7%), and rash (35.5%).[6]
Pharmacokinetic analysis in patients revealed that this compound was rapidly absorbed with limited accumulation and linear pharmacokinetics.[6] Although pharmacologically active concentrations were achieved at the 100 mg dose, no objective tumor responses were observed.[6]
Discontinuation of Development
Due to the poor tolerability profile and the lack of significant anti-tumor activity, the clinical development of this compound was terminated.[6]
Experimental Protocols
This section provides an overview of the likely methodologies used in the preclinical and clinical evaluation of this compound, based on standard practices in the field.
In Vitro Kinase Assay (Generic Protocol)
The inhibitory activity of this compound against PI3K isoforms was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay.
-
Reagents : Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP, assay buffer, and detection reagents.
-
Procedure :
-
This compound is serially diluted to various concentrations.
-
The PI3K enzyme is incubated with the compound in the assay buffer.
-
The kinase reaction is initiated by the addition of the lipid substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product (PIP3) or the remaining ATP is quantified using a suitable detection method (e.g., TR-FRET, luminescence).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Phospho-Akt Western Blot (Generic Protocol)
The effect of this compound on the PI3K signaling pathway in cells was likely assessed by measuring the phosphorylation of Akt.
-
Cell Culture : Cancer cell lines with a known PI3K pathway activation status are cultured to sub-confluency.
-
Treatment : Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection : The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (e.g., at Ser473) and total Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the phospho-Akt band is normalized to the total Akt band.
In Vivo Tumor Xenograft Study (Generic Protocol)
The anti-tumor efficacy of this compound was evaluated in vivo using tumor xenograft models.
-
Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells or tumor fragments are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration : this compound is administered orally at different dose levels, typically once daily. The control group receives the vehicle.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumor growth inhibition is calculated.
Conclusion
This compound is a well-characterized pan-class I PI3K inhibitor that demonstrated potent in vitro activity and in vivo anti-tumor efficacy in preclinical models. However, its clinical development was halted due to an unfavorable therapeutic index, with significant toxicities observed at doses that showed limited clinical benefit. The experience with this compound highlights the challenges associated with targeting all class I PI3K isoforms and underscores the importance of achieving a wide therapeutic window for this class of inhibitors. The data and methodologies presented in this whitepaper provide valuable insights for researchers and drug developers working on novel PI3K pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.es [promega.es]
- 3. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 4. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 5. PI3K (p120γ) Protocol [promega.com]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery of NVP-CLR457: A Pan-Class IA PI3K Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention. Class IA PI3Ks, comprising the p110α, p110β, and p110δ isoforms, are the most frequently implicated in oncology. NVP-CLR457 is a potent, orally bioavailable, and balanced pan-class IA PI3K inhibitor that emerged from a lead optimization program aimed at improving upon the first-generation inhibitor, buparlisib.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
The Genesis of this compound: A Lead Optimization Journey
The development of this compound began with the clinical candidate buparlisib (NVP-BKM120). While a potent pan-class I PI3K inhibitor, buparlisib exhibited dose-limiting toxicities, including central nervous system (CNS) effects and off-target microtubule stabilization.[2][3] The key objectives for the optimization program that led to this compound were therefore to:
-
Eliminate the microtubule-stabilizing off-target activity.
-
Achieve a more balanced inhibition profile across the class IA PI3K isoforms.
-
Minimize CNS penetration to mitigate related adverse effects.
-
Develop a formulation suitable for oral administration.[1][2]
This multi-parameter optimization effort culminated in the identification of this compound, a compound with a superior preclinical profile.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of the class IA PI3K isoforms. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to the downstream inactivation of the serine/threonine kinase AKT and the mammalian target of rapamycin (mTOR), key effectors of the PI3K pathway that drive tumorigenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency of this compound Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM)[3] |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | PO | - | - | - | High[4] |
| Rat | 3 | PO | - | - | - | High[4] |
| Dog | 0.3 | PO | - | - | - | High[4] |
Table 3: In Vivo Efficacy of this compound in Tumor Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HBRX2524 (Human primary breast tumor) | 40 mg/kg, PO, daily for 15 days | Significant regression | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the class I PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), was prepared as a lipid vesicle suspension.
-
Assay Reaction: The kinase reaction was performed in a buffer containing ATP and MgCl2. This compound was serially diluted and pre-incubated with the enzyme prior to the addition of the substrate and ATP to initiate the reaction.
-
Detection: The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known PI3K pathway activation status were cultured in appropriate media.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The concentration of this compound that inhibited cell growth by 50% (GI50) was calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) were used.
-
Tumor Implantation: Human tumor cells or patient-derived tumor fragments were implanted subcutaneously or orthotopically into the mice.
-
Compound Administration: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.
-
Data Analysis: The anti-tumor activity was expressed as tumor growth inhibition (TGI) or tumor regression. Statistical analysis was performed to compare the treated groups with the control group.[4]
Visualizing the Drug Discovery and Development Workflow
The journey of this compound from a concept to a preclinical candidate can be visualized as a structured workflow.
Conclusion
The discovery of this compound represents a successful example of a rational, multi-parameter lead optimization campaign in cancer drug discovery. By systematically addressing the liabilities of the parent compound, buparlisib, the researchers at Novartis developed a pan-class IA PI3K inhibitor with a significantly improved preclinical profile.[1][2] The detailed quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of PI3K-targeted cancer therapy. While the clinical development of this compound was ultimately terminated due to a narrow therapeutic window, the insights gained from its discovery and preclinical evaluation continue to inform the development of next-generation PI3K inhibitors.[5]
References
- 1. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization and first-in-human data of CLR457, an orally bioavailable pan-class I PI3-Kinase inhibitor - OAK Open Access Archive [oak.novartis.com]
Preclinical Characterization of CLR457: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the preclinical characterization of CLR457, an orally bioavailable pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] CLR457 was developed to target the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer, promoting cell growth, survival, and resistance to therapy.[4] The compound was specifically designed to abrogate central nervous system (CNS) penetration and avoid off-target effects like microtubule destabilization.[1] Despite promising preclinical activity, the clinical development of CLR457 was ultimately terminated due to poor tolerability and limited anti-tumor efficacy in a Phase I clinical trial.[5] This guide summarizes the key preclinical data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Pan-Inhibition of Class I PI3K
CLR457 functions as an ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2][5] By blocking the catalytic activity of these enzymes, CLR457 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key second messenger abrogates the downstream activation of effector proteins, most notably the serine/threonine kinase AKT, leading to the inhibition of tumor cell growth and the induction of apoptosis.[4]
Data Presentation: Quantitative Analysis
The inhibitory activity of CLR457 was quantified through a series of in vitro biochemical and cell-based assays. The data demonstrates potent, balanced inhibition across the Class I PI3K isoforms.
Table 1: In Vitro Inhibitory Potency of CLR457
| Target | IC50 (nM) |
| PI3K Isoforms | |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
| Data sourced from references[1][2][5]. IC50 represents the half-maximal inhibitory concentration. |
In addition to the primary PI3K targets, in vitro profiling demonstrated that CLR457 also inhibited the most common cancer-associated mutant isoforms of PIK3CA, E545K and H1047R.[1]
Table 2: Summary of In Vivo Antitumor Activity
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| Rat1-myr-p110α (Rat) | 3, 10, 30, 60 mg/kg QD (Oral) | Dose-proportional antitumor activity | [1] |
| PI3K-mutant Xenografts | Not specified | Dose-dependent antitumor activity | [1][2][5] |
| PI3K-mutant Xenografts | Not specified | Interference with glucose homeostasis | [1][2][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core experimental protocols used in the characterization of CLR457.
In Vitro Biochemical PI3K Assay
The potency of CLR457 against purified PI3K isoforms was determined using a fluorescence-based biochemical assay.[1][6] This method quantifies the enzymatic activity of the kinase by measuring the production of adenosine diphosphate (ADP).
Objective: To determine the IC50 of CLR457 against each Class I PI3K isoform.
Methodology:
-
Enzyme Reaction: Purified, recombinant p110α, p110β, p110δ, and p110γ enzymes were incubated with a lipid substrate (e.g., PIP2) and ATP in a buffered solution.
-
Compound Titration: Reactions were performed across a range of CLR457 concentrations (e.g., 0.1 nM to 10 µM) to determine dose-dependent inhibition.[6]
-
ADP Detection: Following the kinase reaction, a detection reagent mixture containing an anti-ADP antibody labeled with a europium fluorophore and an ADP tracer labeled with an Alexa Fluor® conjugate is added.[7]
-
Signal Measurement: In the absence of kinase inhibition, high levels of ADP are produced, which displaces the tracer from the antibody, resulting in a low Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition by CLR457 leads to lower ADP production and a higher TR-FRET signal.
-
Data Analysis: The signal is converted to percent inhibition relative to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Studies
To assess the anti-tumor efficacy of CLR457 in a biological system, human or engineered cancer cell lines were implanted into immunocompromised mice or rats.[1][8]
Objective: To evaluate the dose-dependent anti-tumor activity of orally administered CLR457.
Methodology:
-
Animal Models: Athymic nude mice or rats (4-6 weeks old) were used as hosts for the xenografts.[1][8]
-
Cell Implantation: Tumor cells, such as Rat1 fibroblasts engineered to express constitutively active p110α (Rat1-myr-p110α), were harvested during their exponential growth phase.[1] A suspension of cells (e.g., 3 x 10^6 cells) was injected subcutaneously into the flank of the host animals.[8]
-
Tumor Growth and Staging: Tumors were allowed to grow to a predetermined volume (e.g., 70-300 mm³).[9] Tumor volume was measured regularly using digital calipers, calculated with the formula: Volume = (width)² x length/2.[8]
-
Randomization and Treatment: Once tumors reached the target size, animals were randomized into vehicle control and treatment groups. CLR457 was administered orally once or twice daily at specified doses (e.g., 3, 10, 30, 60 mg/kg).[1]
-
Monitoring and Endpoints: Animal body weight and tumor volumes were monitored throughout the study.[3] The primary endpoint was tumor growth inhibition (TGI) compared to the vehicle control group. Pharmacodynamic markers, such as glucose homeostasis, were also assessed.[2]
Conclusion
The preclinical characterization of CLR457 identified it as a potent, orally bioavailable, pan-Class I PI3K inhibitor with significant dose-dependent anti-tumor activity in vivo.[1][2][5] The compound effectively inhibited wild-type and common mutant forms of PI3K. However, the therapeutic window proved to be narrow, as pharmacologically active concentrations achieved in a first-in-human clinical study were associated with poor tolerability and limited efficacy, leading to the termination of its development.[2] The findings from the CLR457 program underscore the significant challenge of achieving a favorable therapeutic index when broadly targeting all four Class I PI3K isoforms.[1][5]
References
- 1. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and first-in-human data of CLR457, an orally bioavailable pan-class I PI3-Kinase inhibitor - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
NVP-CLR457: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Pan-Class I PI3K Inhibitor
NVP-CLR457 is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been the subject of significant preclinical investigation as a potential anti-cancer agent.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound, also known as compound 40, is a synthetic organic molecule with a complex heterocyclic structure.[2] Its systematic IUPAC name is (4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H20F3N7O4 | [3] |
| Molecular Weight | 455.39 g/mol | [3] |
| CAS Number | 1453082-52-4 | [2] |
| SMILES | NC1=NC(C(F)(F)F)=C(C2=NC(N3CCOCC3)=NC(N4--INVALID-LINK--C">C@HCO)=C2)C=N1 | [4] |
| Solubility | DMSO: 91 mg/mL (199.82 mM) | [3] |
| Ethanol: Insoluble | [3] | |
| Water: Insoluble | [3] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
This compound functions as a pan-inhibitor of class I PI3K isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is aberrantly activated, promoting tumor development and progression.
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of the p110 catalytic subunit of PI3K.[6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.
The inhibitory activity of this compound against the class I PI3K isoforms has been quantified through biochemical assays.
Table 2: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α (alpha) | 12 ± 1.5 |
| p110β (beta) | 8.3 ± 1.0 |
| p110δ (delta) | 8.3 ± 2.0 |
| p110γ (gamma) | 230 ± 31 |
Data compiled from multiple sources.[3]
The inhibition of the PI3K/Akt pathway by this compound ultimately leads to the suppression of downstream signaling cascades that are crucial for cancer cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
In Vitro PI3K Enzyme Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against class I PI3K isoforms using a commercially available kinase assay kit.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant PI3K enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the kinase activity by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PI3K enzyme activity assay.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[2]
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., Rat1-myr-p110α)
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture the cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the this compound-treated group and the vehicle control group.
-
Caption: Workflow for the in vivo xenograft tumor model study.
Conclusion
This compound is a well-characterized pan-class I PI3K inhibitor with potent activity against the PI3K/Akt signaling pathway. This technical guide provides researchers with essential information on its chemical properties, mechanism of action, and detailed protocols for its investigation in both in vitro and in vivo settings. The provided data and methodologies can serve as a valuable resource for scientists in the field of cancer research and drug development.
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
NVP-CLR457: An In-Depth Technical Guide on its Impact on Tumor Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CLR457, also known as CLR457, is an orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. As a pan-inhibitor, this compound targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), aiming to broadly suppress the pro-survival signals driven by this pathway and thereby induce apoptosis in tumor cells. Although the clinical development of this compound was discontinued due to a challenging therapeutic index, understanding its mechanism of action and its effects on tumor cell apoptosis remains valuable for the broader field of PI3K inhibitor research and development. This guide provides a comprehensive technical overview of this compound, focusing on its apoptotic effects on cancer cells.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
IC50 values represent the concentration of this compound required to inhibit 50% of the PI3K isoform activity in biochemical assays.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Effect |
| Rat1-myr-p110α (Rat) | 30 mg/kg QD | Tumor regression |
| Rat1-myr-p110α (Mouse) | 20 mg/kg BID | Tumor regression |
| Rat1-myr-p110δ (Mouse) | 20 mg/kg BID | Tumor regression |
| HBRX2524 (Mouse) | 20 mg/kg BID | Tumor regression |
QD: once daily; BID: twice daily.
Signaling Pathways
Inhibition of the PI3K pathway by this compound is expected to trigger the intrinsic apoptotic pathway. By blocking the activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inactivation of AKT, a central kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and activating anti-apoptotic proteins like those of the BCL-2 family. The inhibition of AKT leads to the activation of pro-apoptotic BCL-2 family members (e.g., BAX, BAK), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to APAF-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments to assess the apoptotic effects of this compound are provided below.
Western Blot for Caspase Activation and PARP Cleavage
This protocol details the detection of activated caspases (cleaved forms) and cleaved PARP, which are hallmarks of apoptosis.
1. Materials and Reagents:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved caspase-7, anti-cleaved caspase-9, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Analyze the band intensities to determine the levels of cleaved caspases and PARP relative to the loading control.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
1. Materials and Reagents:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
2. Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western Blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add additional 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Caption: Workflow for assessing this compound induced apoptosis.
Conclusion
This compound is a potent pan-class I PI3K inhibitor that demonstrates antitumor activity by, in principle, inducing apoptosis through the inhibition of the PI3K/AKT survival pathway. While its clinical journey was halted, the study of this compound and its congeners continues to provide crucial insights into the therapeutic potential and challenges of targeting the PI3K pathway in oncology. The methodologies and data presented in this guide offer a foundational resource for researchers working to unravel the complexities of PI3K signaling and its role in cancer cell fate.
Methodological & Application
Application Notes and Protocols for NVP-CLR457 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CLR457 is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It targets the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for anticancer therapy.[3] this compound has demonstrated dose-dependent antitumor activity in preclinical models.[3] This document provides detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability and intracellular signaling.
Mechanism of Action
This compound is a balanced pan-class I PI3K inhibitor, targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ). By inhibiting these kinases, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, leading to the inhibition of cell growth and proliferation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| p110α | 89 ± 29 | Biochemical Assay |
| p110β | 56 ± 35 | Biochemical Assay |
| p110δ | 39 ± 10 | Biochemical Assay |
| p110γ | 230 ± 31 | Biochemical Assay |
| S473P-Akt Inhibition | 100 | Cell-based (U87MG cells) |
| RPS6 Phosphorylation | 1633 ± 54 | Cell-based |
| mTOR Activity | 2474 ± 722 | Cell-based |
Data sourced from references[2][3].
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Cell Culture and Seeding
-
Cell Line Selection: Choose a cancer cell line known to have an activated PI3K pathway. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often sensitive to PI3K inhibitors. U87MG (glioblastoma) and various breast cancer cell lines with PIK3CA mutations are suitable models.[2][4]
-
Cell Culture Conditions: Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding Density: The optimal seeding density will vary depending on the cell line and the assay.
-
For Cell Viability Assays (96-well plate): Seed approximately 5,000 cells per well.
-
For Western Blotting (6-well plate): Seed approximately 5 x 10^5 cells per well.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is adapted from methods used for similar pan-PI3K inhibitors.[5]
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
Drug Treatment: The following day, prepare serial dilutions of this compound in a fresh culture medium. The final concentrations should typically range from 1 nM to 10,000 nM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 4, 16, 63, 250, 1000 nM) for 24 hours.[2]
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound In Vitro Characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTORC1 Inhibition Is Required for Sensitivity to PI3K p110α Inhibitors in PIK3CA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-CLR457 in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction NVP-CLR457 is an orally active and potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It demonstrates a balanced inhibition of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and has been evaluated for its antitumor activity in preclinical models.[3] Unlike its predecessor buparlisib, this compound was specifically designed to minimize central nervous system (CNS) penetration and to eliminate off-target effects on microtubule stabilization.[2][3][4] These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to assess its anti-cancer efficacy.
Mechanism of Action: PI3K Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[5][6] In many cancers, this pathway is aberrantly activated. This compound exerts its anti-tumor effects by inhibiting the PI3K enzymes, thereby blocking the downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for NVP-CLR457 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CLR457 is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. As a pan-class I inhibitor, this compound targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), offering broad potential in oncology research. These application notes provide detailed protocols for the use of this compound in preclinical in vivo animal studies, with a focus on tumor xenograft models.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of class I PI3K isoforms. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, affects a multitude of downstream processes, including cell cycle progression, proliferation, and survival, ultimately leading to an anti-tumor response.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various animal models.
Table 1: In Vivo Efficacy Study Dosages of this compound
| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Athymic Nude Mice | Rat1-myr-p110α Xenograft | 3 - 20 mg/kg | Oral (PO) | Daily for 8 days | [1] |
| Mice | HBRX2524 Primary Breast Tumor Xenograft | 40 mg/kg | Oral (PO) | Daily for 15 days | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Male Sprague-Dawley Rats | 1.0 mg/kg IV | - | - | 1330 | 4.5 | - | [1] |
| 3.0 mg/kg PO | 1040 | 1.0 | 4170 | 4.1 | 100 | [1] | |
| Female OF1 Mice | 3 mg/kg IV | - | - | 2400 | 4.8 | - | [1] |
| 10 mg/kg PO | 1200 | 1.0 | 8000 | 7.2 | 100 | [1] | |
| Male Beagle Dogs | 0.1 mg/kg IV | - | - | 210 | 6.5 | - | [1] |
| 0.3 mg/kg PO | 60 | 1.0 | 420 | 7.0 | 70 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This compound has been formulated as an amorphous solid dispersion to improve its oral bioavailability. While the exact composition used in published studies may be proprietary, a representative formulation can be prepared as follows.
Materials:
-
This compound
-
A suitable polymer (e.g., HPMCAS, PVP, or Soluplus®)
-
A suitable solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer or rotary evaporator
-
Vehicle for suspension (e.g., 0.5% (w/v) methylcellulose in sterile water)
Procedure:
-
Dissolve this compound and the chosen polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
Generate the amorphous solid dispersion by either spray drying or solvent evaporation using a rotary evaporator.
-
Collect the resulting powder.
-
For oral administration, suspend the amorphous solid dispersion powder in the vehicle (e.g., 0.5% methylcellulose) to the desired final concentration.
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
Protocol 2: Subcutaneous Tumor Xenograft Model in Athymic Nude Mice
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Materials:
-
Athymic nude mice (e.g., 6-8 weeks old)
-
Tumor cells (e.g., Rat1-myr-p110α)
-
Sterile PBS
-
Matrigel®
-
Insulin syringes
-
Calipers
Procedure:
-
Culture tumor cells under appropriate conditions.
-
Harvest cells and perform a cell count.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel® (e.g., 1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally according to the desired dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 3: Pharmacodynamic Analysis of p-Akt Inhibition by Western Blot
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
-
References
preparing Nvp-clr457 stock solution for experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of NVP-CLR457 stock solutions for in vitro and in vivo experiments. This compound is a potent, orally active, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated antitumor activity.[1][2][3] It is a valuable tool for studying the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6]
Physicochemical and Inhibitory Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and for designing experiments.
| Property | Value | Source |
| Molecular Weight | 455.39 g/mol | [2] |
| CAS Number | 1453082-52-4 | [1][2] |
| Formula | C18H20F3N7O4 | [2] |
| Solubility (DMSO) | 91 mg/mL (199.82 mM) | [2] |
| Solubility (Ethanol) | 3 mg/mL | [2] |
| Solubility (Water) | Insoluble | [2] |
| IC50 (PI3Kα) | 12 ± 1.5 nM | [2] |
| IC50 (PI3Kβ) | 8.3 ± 1.0 nM | [2] |
| IC50 (PI3Kδ) | 8.3 ± 2.0 nM | [2] |
| IC50 (PI3Kγ) | 230 ± 31 nM | [2] |
Protocols for Stock Solution Preparation
Proper preparation and storage of stock solutions are essential for obtaining reproducible experimental results. It is recommended to use fresh, anhydrous DMSO for reconstitution as moisture can reduce the solubility of this compound.[2]
High-Concentration Stock Solution for In Vitro Use (e.g., 10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution suitable for further dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 455.39 g/mol * (1000 mg / 1 g) = 4.55 mg
-
-
-
Weighing:
-
Carefully weigh out 4.55 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
-
Working Solution for In Vivo Formulation
This protocol provides an example of how to prepare a formulation suitable for oral administration in animal models. The final concentration and vehicle composition may need to be optimized based on the specific experimental design.
Materials:
-
This compound stock solution in DMSO (e.g., 91 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile tubes for mixing
Procedure (for 1 mL of a 4.55 mg/mL solution):
-
Initial Dilution in DMSO:
-
Prepare a clarified stock solution of this compound in DMSO. For this example, we will use the maximum solubility of 91 mg/mL.
-
-
Formulation:
-
In a sterile tube, add 50 µL of the 91 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL. Mix thoroughly.
-
-
Administration:
-
The resulting mixed solution should be used immediately for optimal results.[2]
-
Signaling Pathway and Experimental Workflow
This compound exerts its effect by inhibiting the PI3K pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
The following diagram illustrates the general workflow for preparing this compound stock solutions for experimental use.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. drughunter.com [drughunter.com]
- 4. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-CLR457 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CLR457 is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] This hyperactivation often contributes to resistance to conventional chemotherapy and radiation therapy.[5] this compound has been designed to inhibit all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking downstream signaling and potentially inducing apoptosis and inhibiting tumor growth.[5][6] Preclinical studies have demonstrated its dose-dependent anti-tumor activity in xenograft models.[1] While early clinical development has focused on this compound as a monotherapy, its mechanism of action suggests significant potential for synergistic anti-cancer effects when used in combination with other chemotherapy agents.
These application notes provide a summary of the preclinical rationale and methodologies for evaluating this compound in combination with other cytotoxic and targeted therapies. Due to the limited availability of published data specifically on this compound combination studies, the following protocols and data are based on studies with other pan-class I PI3K inhibitors, such as Buparlisib (BKM120), and should be adapted and validated for this compound.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. This compound, as a pan-class I PI3K inhibitor, blocks the initial step of this cascade, leading to a shutdown of these pro-survival signals.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant pan-class I PI3K inhibitors. This data can be used as a reference for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound and Other Pan-Class I PI3K Inhibitors
| Compound | Target Isoform | IC50 (nM) | Reference |
| This compound | p110α | 89 ± 29 | [6] |
| p110β | 56 ± 35 | [6] | |
| p110δ | 39 ± 10 | [6] | |
| p110γ | 230 ± 31 | [6] | |
| Buparlisib (BKM120) | Pan-Class I | Not Specified | [7] |
| Alpelisib (BYL719) | p110α | 4.6 | [8] |
Table 2: Preclinical and Clinical Efficacy of Pan-Class I PI3K Inhibitors in Combination Therapies
| PI3K Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |
| Buparlisib | Paclitaxel | Head and Neck Squamous Cell Carcinoma | Clinical Trial (Phase II) | Median Progression-Free Survival | 4.6 months (combo) vs 3.5 months (placebo + paclitaxel) | [9] |
| Buparlisib | Fulvestrant | Estrogen Receptor-Positive Metastatic Breast Cancer | Clinical Trial (Phase I) | Clinical Benefit Rate | 58.6% | [7][10] |
| Alpelisib | Ribociclib | Colorectal Cancer | Xenograft | Tumor Growth | Significant reduction in tumor growth with combination | [1][5] |
| Gedatolisib (Dual PI3K/mTOR) | Ruxolitinib (JAK inhibitor) | Philadelphia Chromosome-like Acute Lymphoblastic Leukemia | Xenograft | Leukemia Proliferation | Superior inhibition with combination vs monotherapy | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These are generalized protocols and should be optimized for specific cell lines and animal models.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine if the combination of this compound and a chemotherapy agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent of interest (dissolved in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with a matrix of concentrations of both drugs, including each drug alone and in combination. Include a vehicle control (e.g., DMSO).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn or similar to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for appropriate route of administration (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Treatment Administration:
-
Administer treatments according to a predefined schedule. For example:
-
This compound: Daily oral gavage.
-
Chemotherapy agent: e.g., once or twice weekly via intravenous or intraperitoneal injection.
-
-
Monitor animal body weight and overall health throughout the study.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume 2-3 times per week.
-
Continue treatment until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm^3) or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.
-
Conclusion
This compound, as a pan-class I PI3K inhibitor, holds significant promise for use in combination with a variety of chemotherapy agents to enhance anti-tumor efficacy and potentially overcome drug resistance. The protocols and data presented here, derived from studies on this compound and analogous compounds, provide a framework for the preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations and to optimize dosing and scheduling for future clinical development. It is critical to note that these are generalized guidelines, and specific experimental parameters should be carefully optimized for the particular cancer type and combination agents being investigated.
References
- 1. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing NVP-CLR457 Efficacy in Solid Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CLR457 is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in a multitude of solid tumors. This makes the components of this pathway, particularly PI3K, attractive targets for cancer therapy. This compound has been investigated for its anti-tumor activity in various preclinical models of solid tumors. These application notes provide a summary of the efficacy data for this compound and detailed protocols for its evaluation in solid tumor models.
Data Presentation
In Vitro Efficacy of this compound
This compound demonstrates potent inhibition of all four class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PI3K Isoform | Mean IC50 (nM) ± SD |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Data sourced from in vitro biochemical assays.[1][2]
In Vivo Efficacy of this compound in Xenograft Models
This compound has shown dose-dependent anti-tumor activity in vivo. Key findings from xenograft studies are presented below.
| Animal Model | Tumor Model | Treatment and Dose | Outcome |
| Athymic Nude Mice | Rat1-myr-p110α xenograft | 3-20 mg/kg, PO, daily for 8 days | Dose-dependent inhibition of tumor growth |
| Mice | HBRX2524 human primary breast tumor xenograft | 40 mg/kg, PO, daily for 15 days | Inhibition of tumor growth throughout the study |
| Nude Rats | Rat1-myr-p110α xenograft | 3, 10, 30, and 60 mg/kg QD and 30 mg/kg BID, PO | Dose-proportional antitumor activity; tumor regression at ≥30 mg/kg QD |
Signaling Pathway
The diagram below illustrates the PI3K signaling pathway and the point of intervention for this compound.
Caption: PI3K signaling pathway and this compound inhibition.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the IC50 values of this compound against the different class I PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM CHAPS, 1mM DTT)
-
ATP
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the respective PI3K isoform diluted in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (MTT) Assay
This protocol is to assess the effect of this compound on the viability of solid tumor cell lines.
Materials:
-
Solid tumor cell lines (e.g., those with known PIK3CA mutations)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
This protocol is for evaluating the effect of this compound on the PI3K signaling pathway in tumor cells.
Materials:
-
Solid tumor cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes the assessment of this compound's anti-tumor efficacy in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Solid tumor cells (e.g., Rat1-myr-p110α or a human cancer cell line)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 10^6 tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, histopathology).
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols.
Caption: In vitro experimental workflows.
Caption: In vivo xenograft study workflow.
Conclusion
This compound is a pan-class I PI3K inhibitor with demonstrated in vitro and in vivo efficacy against solid tumor models. The protocols outlined in these application notes provide a framework for researchers to further investigate the anti-tumor properties of this compound and similar compounds. It is important to note that while preclinical data was promising, the clinical development of this compound was terminated due to poor tolerability and limited antitumor activity in a phase I study.[1] These findings highlight the challenges in achieving a wide therapeutic index when targeting all class I PI3K isoforms.
References
Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473) Following Nvp-clr457 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a common feature in many human cancers, often driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN.[1][3] Akt, also known as Protein Kinase B (PKB), is a key downstream effector in this cascade.[2] Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[4]
Nvp-clr457 is an orally bioavailable, pan-class I PI3K inhibitor.[5][6] By inhibiting the catalytic activity of PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This reduction in PIP3 levels leads to decreased recruitment and subsequent phosphorylation of Akt at the cell membrane, resulting in the downregulation of the entire signaling pathway.[2]
Western blotting is a widely used technique to measure the levels of specific proteins in a sample.[7] By using antibodies specific to the phosphorylated form of Akt (p-Akt), researchers can quantify the inhibitory effect of compounds like this compound on the PI3K/Akt pathway. This application note provides a detailed protocol for assessing the dose-dependent effect of this compound on Akt phosphorylation at Ser473 in cancer cell lines.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the PI3K/Akt signaling pathway and the mechanism of action for this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound inhibits PI3K, thereby blocking this entire cascade.
Experimental Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment. The data illustrates a dose-dependent decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt in a cancer cell line (e.g., MCF-7) treated with this compound for 24 hours. Densitometry analysis was performed on the Western blot bands to quantify protein levels.
| This compound Conc. (nM) | p-Akt (Ser473) Intensity | Total Akt Intensity | p-Akt / Total Akt Ratio | % Inhibition of p-Akt |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 10 | 0.82 | 1.01 | 0.81 | 19% |
| 50 | 0.45 | 0.98 | 0.46 | 54% |
| 100 | 0.21 | 1.02 | 0.21 | 79% |
| 500 | 0.06 | 0.99 | 0.06 | 94% |
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing the phosphorylation status of Akt via Western blot.
-
Cell Seeding: Seed cells (e.g., a cell line with a known active PI3K pathway like MCF-7 or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture the cells overnight in appropriate growth medium at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional): To reduce basal levels of Akt phosphorylation, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 2, 6, or 24 hours).
Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice using ice-cold buffers.[8] Protease and phosphatase inhibitors are essential.[8][9]
-
Prepare Lysis Buffer: A modified RIPA buffer is recommended for extracting phosphorylated proteins.[8][9]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.25% Sodium deoxycholate
-
1 mM EDTA
-
Immediately before use, add:
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and beta-glycerophosphate)[9]
-
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold 1x PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Assay: Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane). Normalize the volume with lysis buffer.
-
Sample Preparation: Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for optimal results.[11]
-
Blocking:
-
After transfer, wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBS-T.[12] Note: Avoid using milk for blocking when probing for phosphoproteins, as it contains casein, which can cause high background.[8][13]
-
-
Primary Antibody Incubation (p-Akt):
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000 to 1:5000 in 5% BSA in TBS-T) for 1 hour at room temperature.[7]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., LI-COR Odyssey or a traditional film).[10]
-
-
Stripping (Optional): To normalize the p-Akt signal to the total amount of Akt protein, the membrane can be stripped. Use a mild stripping buffer to remove the primary and secondary antibodies. Wash thoroughly after stripping.
-
Re-blocking: Block the stripped membrane again with 5% BSA in TBS-T for 1 hour.
-
Re-probing: Incubate the membrane with a primary antibody for total Akt (e.g., Cell Signaling Technology, #2920) overnight at 4°C.[10]
-
Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire experimental workflow.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stratech.co.uk [stratech.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 11. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PI3K Signaling Pathways with NVP-CLR457
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CLR457 is a potent, orally bioavailable, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. This compound was developed to broadly target the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), offering a tool to probe the roles of this pathway in cancer biology and to evaluate the effects of comprehensive PI3K inhibition.[2][3]
These application notes provide an overview of this compound's characteristics and detailed protocols for its use in studying the PI3K signaling pathway.
Biochemical and Cellular Characterization of this compound
This compound has been characterized in various biochemical and cellular assays to determine its potency and selectivity.
Biochemical Activity
This compound demonstrates potent inhibitory activity against all four class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| PI3K Isoform | Mean IC₅₀ (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
| Data sourced from preclinical characterization studies.[2][3] |
This compound also exhibits inhibitory activity against the mammalian target of rapamycin (mTOR) and the phosphorylation of its downstream effector, ribosomal protein S6 (RPS6), although at higher concentrations than for the PI3K isoforms.
| Target | Mean IC₅₀ (nM) |
| mTOR | 2474 ± 722 |
| RPS6 Phosphorylation | 1633 ± 54 |
| Data from in vitro profiling studies.[1] |
Cellular Activity
In cellular assays, this compound effectively inhibits the PI3K signaling pathway, leading to a dose-dependent reduction in the phosphorylation of key downstream effectors such as Akt. In preclinical xenograft models, orally administered this compound has been shown to inhibit tumor growth in a dose-dependent manner.[1]
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation. Activated AKT proceeds to phosphorylate a multitude of downstream targets, promoting cell survival, growth, and proliferation.
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the PI3K signaling pathway.
Experimental Workflow
A typical experimental workflow for characterizing the effects of this compound is outlined below.
Caption: General experimental workflow for studying this compound.
Protocol 1: In Vitro PI3K Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
PIP2 substrate
-
ATP (with [γ-³²P]ATP for radioactive detection or for use with ADP-Glo™ Kinase Assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper for radioactive assay
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 nM to 10 µM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control).
-
Add the PI3K enzyme to each well and incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add a mixture of PIP2 substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect Signal:
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
For Radioactive Assay: Spot the reaction mixture onto P81 paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated PIP3 on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol is to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt and S6 ribosomal protein, in whole cells.
Materials:
-
Cancer cell line of interest (e.g., with a PIK3CA mutation)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
Disclaimer
This compound is intended for research use only and is not for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific cell lines or experimental conditions. The clinical development of this compound was terminated due to poor tolerability and limited antitumor activity in a phase I study.[2][3] Researchers should be aware of these findings when designing and interpreting their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and first-in-human data of CLR457, an orally bioavailable pan-class I PI3-Kinase inhibitor - OAK Open Access Archive [oak.novartis.com]
NVP-CLR457: A Tool Compound for Interrogating the PI3K Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CLR457 is a potent, orally bioavailable, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] Its ability to broadly target the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) makes it a valuable tool for investigating the roles of the PI3K signaling pathway in various cellular processes and disease models.[3][4][5] The PI3K pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many human cancers and other diseases.[8][9][10] this compound was developed to be a non-CNS-penetrant inhibitor, which can be advantageous for specific research applications.[11][12] Although its clinical development was halted due to tolerability issues in a phase I trial, its well-characterized in vitro and in vivo activity makes it a suitable tool compound for preclinical research.[4]
These application notes provide a summary of this compound's biochemical and cellular activities, along with detailed protocols for its use in key experimental assays to probe the PI3K pathway.
Data Presentation
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms | |
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29[3][4][5] or 12 ± 1.5[2] |
| p110β | 56 ± 35[3][4][5] or 8.3 ± 1.0[2] |
| p110δ | 39 ± 10[3][4][5] or 8.3 ± 2.0[2] |
| p110γ | 230 ± 31[3][4][5] |
Note: Discrepancies in IC50 values may arise from different assay conditions and methodologies.
| Table 2: Cellular Activity of this compound | |
| Cellular Readout | IC50 / IC90 (nM) |
| Inhibition of S473P-Akt | IC50: 100, IC90: 507[1] |
| Inhibition of RPS6 phosphorylation | IC50: 1633 ± 54[1] |
| mTOR Activity | IC50: 2474 ± 722[1] |
Signaling Pathway and Experimental Workflow
PI3K Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical PI3K signaling pathway, highlighting the central role of the class I PI3K enzymes and the inhibitory action of this compound.
Caption: PI3K signaling pathway with this compound inhibition.
General Experimental Workflow for Characterizing this compound
This workflow outlines the typical experimental progression for evaluating a PI3K inhibitor.
Caption: Experimental workflow for PI3K inhibitor evaluation.
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay (General Protocol)
This protocol describes a method to determine the IC50 of this compound against different Class I PI3K isoforms. This is a generalized protocol and may require optimization.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound (dissolved in DMSO)
-
PI(4,5)P2 substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric detection
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10-100 µM, followed by 1:3 or 1:10 serial dilutions.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well of the plate.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add the PI3K enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of PI(4,5)P2 substrate and ATP to each well to start the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect Signal:
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA). Spot the reaction mixture onto a membrane (e.g., P81 phosphocellulose paper), wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the remaining radioactivity on the membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of p-Akt (Ser473) Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, PC3)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt and/or loading control signal.
-
Plot the normalized signal against the this compound concentration to determine the cellular IC50.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line that forms tumors in mice
-
This compound
-
Vehicle for oral administration (formulation needs to be developed, e.g., suspension in 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 10, 30, 60 mg/kg) daily or as determined by PK/PD studies.[3] The control group receives the vehicle.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).
-
-
Study Endpoint:
-
Continue the treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals. The clinical development of this compound was terminated due to poor tolerability.[4] Researchers should be aware of its potential toxicity in in vivo studies.
References
- 1. Tumor growth inhibition in xenograft model [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. 2. Cell viability assay [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. PI3K-mTOR inhibitor PF-04691502 anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell viability assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Nvp-clr457 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of NVP-CLR457.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It targets the four isoforms of class I PI3K enzymes (α, β, δ, and γ), which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3K, this compound can block downstream signaling and induce tumor cell death.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
This compound exhibits the following solubility characteristics:
| Solvent | Solubility |
| DMSO | 91 mg/mL (199.82 mM) |
| Ethanol | 3 mg/mL |
| Water | Insoluble |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer for in vitro assays.
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution, forming a precipitate.
Solution:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform a series of intermediate dilutions in a mixture of DMSO and your aqueous buffer.
-
Increase Final DMSO Concentration: If your experimental system allows, increasing the final concentration of DMSO (e.g., up to 0.5%) can help maintain solubility. However, always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Pre-warm Solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can sometimes improve solubility and prevent precipitation.
-
Sonication: If a precipitate forms, brief sonication of the final solution may help to redissolve the compound.
Issue 2: Inconsistent results in in vivo studies using a corn oil formulation.
Cause: Formulations of this compound in corn oil are suspensions. Inconsistent dosing can occur if the suspension is not uniform.
Solution:
-
Thorough Mixing: Ensure the DMSO stock solution is clear before adding it to the corn oil. After adding the stock to the corn oil, mix the suspension thoroughly and immediately before each administration to ensure a homogenous dose.
-
Fresh Preparation: It is recommended to use the mixed solution immediately for optimal results.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 455.39 g/mol ).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
Protocol 2: Preparation of this compound for In Vitro Aqueous-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, desired aqueous buffer (e.g., PBS, cell culture media).
-
Procedure (Example for a final concentration of 10 µM in 1 mL):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer. Mix well. This creates a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve the final 10 µM concentration.
-
Visually inspect for any precipitation. If observed, refer to the troubleshooting guide.
-
Protocol 3: Preparation of this compound for In Vivo Administration (Aqueous Formulation)
-
Materials: this compound, DMSO, PEG300, Tween80, sterile water (ddH₂O).
-
Procedure (for a 1 mL working solution):
-
Prepare a clarified stock solution of this compound in DMSO (e.g., 91 mg/mL).[1]
-
In a sterile tube, add 50 µL of the 91 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[1]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[1]
-
Add 500 µL of sterile water to bring the final volume to 1 mL.[1]
-
This formulation should be used immediately for optimal results.[1]
-
Protocol 4: Preparation of this compound for In Vivo Administration (Oil-Based Formulation)
-
Materials: this compound, DMSO, Corn Oil.
-
Procedure (for a 1 mL working solution):
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming NVP-CLR457 Poor Tolerability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo tolerability of NVP-CLR457, a pan-class I PI3K inhibitor.
Troubleshooting Guide
Researchers using this compound in vivo may encounter several tolerability issues. This guide provides potential solutions and mitigation strategies based on preclinical and clinical observations with this compound and other pan-PI3K inhibitors.
Issue 1: Hyperglycemia
-
Symptom: Elevated blood glucose levels.
-
Cause: On-target inhibition of the PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake.
-
Troubleshooting Steps:
-
Prophylactic Measures: For animals with baseline pre-diabetes or diabetes, consider prophylactic treatment with metformin.
-
Monitoring: Regularly monitor blood glucose levels throughout the study.
-
Therapeutic Intervention: If hyperglycemia develops, administer metformin. For severe cases, consider dose reduction or interruption of this compound.[1][2][3]
-
Dietary Control: Maintain a consistent and controlled diet for the study animals to minimize fluctuations in blood glucose.
-
Issue 2: Rash and Dermatological Toxicities
-
Symptom: Skin rash, inflammation, or lesions.
-
Cause: On-target effects of PI3K inhibition on skin homeostasis.
-
Troubleshooting Steps:
-
Prophylactic Measures: Consider prophylactic administration of non-sedating H1 antihistamines.[1][2]
-
Topical Treatment: For localized rashes, apply topical corticosteroids to manage inflammation.[1][2]
-
Dose Modification: If the rash is severe or widespread, a dose reduction or temporary discontinuation of this compound may be necessary.
-
Issue 3: Gastrointestinal Toxicity (Diarrhea)
-
Symptom: Loose or frequent stools.
-
Cause: On-target effects of PI3K inhibition on the gastrointestinal tract.
-
Troubleshooting Steps:
-
Supportive Care: Ensure animals have adequate hydration and electrolyte balance. Anti-diarrheal agents may be considered after veterinary consultation.
-
Dose Adjustment: For persistent or severe diarrhea, reducing the dose of this compound may be required.
-
Issue 4: General Poor Tolerability and Weight Loss
-
Symptom: General signs of distress, reduced activity, and significant body weight loss.
-
Cause: Cumulative on-target and potential off-target effects of the compound.
-
Troubleshooting Steps:
-
Intermittent Dosing: Instead of continuous daily dosing, consider an intermittent dosing schedule (e.g., 2 days on/5 days off, or dosing on days 1 and 4 of a weekly cycle).[4] This can allow for higher dose intensity while providing recovery periods.[5][6]
-
Formulation Optimization: this compound was developed with an amorphous solid dispersion formulation to improve its properties.[7] Ensuring the use of an optimized formulation can be critical for consistent exposure and potentially improved tolerability.
-
Dose Escalation: In initial in vivo studies, a dose escalation design can help determine the maximum tolerated dose (MTD) in your specific model.
-
Quantitative Data Summary
| Parameter | Species | Dose/Concentration | Observation | Potential Mitigation |
| Antitumor Activity | Athymic Nude Mice (Rat1-myr-p110α xenograft) | 3-20 mg/kg, PO, daily | Dose-dependent inhibition of tumor growth.[8] | Monitor for signs of toxicity at higher doses. |
| Mice (HBRX2524 primary breast tumor xenograft) | 40 mg/kg, PO, daily | Inhibition of tumor growth.[8] | Closely observe for adverse effects due to the high dose. | |
| Pharmacokinetics | Female OF1 Mice | 10 mg/kg, PO | Moderate to long half-life, high oral bioavailability.[8] | Consider PK/PD modeling to optimize dosing schedule. |
| Male Sprague-Dawley Rats | 3.0 mg/kg, PO | High oral exposure and bioavailability.[8] | ||
| Male Beagle Dogs | 0.3 mg/kg, PO | Low clearance, moderate volume of distribution.[8] | ||
| Clinical Toxicities | Humans (Phase I) | 40-100 mg | Grade 3 rash and hyperglycemia. | Prophylactic antihistamines and metformin. Dose reduction. |
| Humans (Phase I) | N/A | Gastrointestinal toxicity, fatigue. | Supportive care, dose modification. |
Experimental Protocols
Protocol 1: In Vivo Tolerability Study with Intermittent Dosing
-
Animal Model: Select a relevant rodent model (e.g., nude mice bearing a tumor xenograft).
-
Group Allocation:
-
Group 1: Vehicle control (daily administration).
-
Group 2: this compound at a continuous daily dose (e.g., 10 mg/kg).
-
Group 3: this compound at a higher dose (e.g., 20 mg/kg) on an intermittent schedule (e.g., 2 days on, 5 days off).
-
Group 4: this compound at a higher dose (e.g., 20 mg/kg) on an alternative intermittent schedule (e.g., Monday/Thursday dosing).
-
-
Drug Formulation: Prepare this compound in an appropriate vehicle. If possible, utilize an amorphous solid dispersion formulation.
-
Administration: Administer the compound via oral gavage.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of rash or diarrhea).
-
Monitor blood glucose levels at baseline and at regular intervals during treatment.
-
Measure tumor volume 2-3 times per week.
-
-
Endpoint: The study can be terminated if animals exceed a predetermined body weight loss threshold (e.g., 20%), exhibit severe signs of toxicity, or at a defined time point.
-
Analysis: Compare body weight changes, clinical signs of toxicity, blood glucose levels, and tumor growth inhibition between the different dosing groups.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) - General Method
This is a general protocol, as the specific parameters for this compound are proprietary. Optimization will be required.
-
Polymer Selection: Choose a suitable polymer with good miscibility with this compound (e.g., PVP/VA copolymers, HPMC-AS).
-
Solvent Selection: Identify a common solvent that dissolves both this compound and the selected polymer (e.g., methanol, acetone, dichloromethane).
-
Spray Drying Method: a. Dissolve this compound and the polymer in the selected solvent to create a solution. b. Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation and formation of a solid dispersion. c. Collect the resulting powder and perform secondary drying under vacuum to remove residual solvent.
-
Hot Melt Extrusion (HME) Method: a. Physically mix this compound and the polymer. b. Feed the mixture into a hot-melt extruder. c. Optimize the extrusion temperature and screw speed to ensure the drug melts and forms a homogenous dispersion within the molten polymer. d. Cool the extrudate and mill it into a powder.
-
Characterization: a. Use Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak, indicating an amorphous state. b. Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion. c. Perform dissolution testing to compare the solubility of the ASD to the crystalline drug.
Signaling Pathways and Experimental Workflows
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for managing this compound in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[8] It targets the p110α, p110β, and p110δ isoforms of PI3K, thereby blocking the PI3K/Akt signaling pathway which is critical for cell survival, proliferation, and growth.
Q2: Why was the clinical development of this compound terminated?
A2: The clinical development of this compound was halted due to poor tolerability observed in a first-in-human clinical study. At pharmacologically active concentrations, patients experienced significant adverse effects with limited antitumor activity.
Q3: What are the most common adverse effects observed with this compound in vivo?
A3: The most common clinically observed adverse effects are hyperglycemia, rash, gastrointestinal toxicity (such as diarrhea), and fatigue. These are considered on-target effects of pan-PI3K inhibition.
Q4: Can I reduce the dose of this compound to improve tolerability?
A4: Yes, dose reduction is a viable strategy to manage toxicity. However, it's important to consider that reducing the dose may also impact the antitumor efficacy of the compound. A careful dose-response study is recommended to find a balance between efficacy and tolerability.
Q5: Is there an alternative to continuous daily dosing?
A5: Yes, intermittent dosing schedules have been explored for other PI3K inhibitors to improve their therapeutic index.[4][5][6] Schedules such as dosing for a few consecutive days followed by a drug-free period, or twice-weekly dosing, may allow for higher doses to be administered while minimizing cumulative toxicity.
Q6: How can I manage hyperglycemia induced by this compound?
A6: Prophylactic use of metformin is recommended, especially in subjects with pre-existing glucose intolerance.[1][2] If hyperglycemia develops, it can be managed with metformin or other anti-hyperglycemic agents. Regular blood glucose monitoring is essential.[3]
Q7: What is the best way to handle skin rash caused by this compound?
A7: Prophylactic use of non-sedating H1 antihistamines can be considered.[1][2] If a rash develops, it can be managed with topical corticosteroids and continued use of antihistamines. For severe rashes, a dose interruption or reduction may be necessary.[1][2]
Q8: What is an amorphous solid dispersion and how can it help with this compound?
A8: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[9][10][11] This can improve the solubility and bioavailability of poorly soluble compounds like this compound.[7] Using an optimized ASD formulation may lead to more consistent drug exposure and potentially better tolerability.
References
- 1. Managing hyperglycemia and rash associated with alpelisib: expert consensus recommendations using the Delphi technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sybespharmacy.com [sybespharmacy.com]
Technical Support Center: Nvp-clr457 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nvp-clr457 in preclinical models. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It is designed to offer a balanced inhibition of all class I PI3K isoforms, which is an approach aimed at treating a broad range of tumor types.[2]
Q2: What are the known off-target effects of this compound observed in preclinical models?
The primary off-target activity of this compound is the inhibition of the mammalian target of rapamycin (mTOR), with an IC50 of 2474 ± 722 nM.[1] It also inhibits the phosphorylation of the mTOR substrate, ribosomal protein S6 (RPS6), with an IC50 of 1633 ± 54 nM.[1]
It is important to note that a key optimization in the development of this compound was the elimination of a microtubule-stabilizing off-target activity that was present in its parent compound, buparlisib.[2] Preclinical data indicates that this compound has no effect on the rate of microtubule polymerization.[1]
Q3: What are the expected on-target toxicities associated with pan-class I PI3K inhibition?
Due to the central role of the PI3K pathway in normal physiological processes, on-target toxicities are anticipated. In a phase I clinical study of a related compound, common dose-limiting toxicities included hyperglycemia and rash. Other observed toxicities in the broader class of pan-PI3K inhibitors include stomatitis and diarrhea. These effects are often manageable with dose adjustments and supportive care.
Q4: My cells are showing unexpected morphological changes after this compound treatment. Could this be due to microtubule disruption?
While the parent compound of this compound, buparlisib, was known to have off-target effects on microtubule polymerization, this compound was specifically designed to eliminate this activity.[2] Published data indicates that this compound has no effect on the rate of microtubule polymerization.[1] However, if you observe significant morphological changes, it is prudent to rule out any compound-specific effects in your particular cell line. You can perform a microtubule integrity assay to investigate this. (See "Experimental Protocols" section for a representative protocol).
Q5: I am observing inhibition of mTOR signaling in my experiments. Is this a known off-target effect?
Yes, this compound has been shown to inhibit mTOR activity with an IC50 in the low micromolar range.[1] This is a known off-target effect and should be considered when interpreting data related to the mTOR signaling pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high level of apoptosis or cell death at low concentrations. | Off-target toxicity or hypersensitivity of the cell line. | 1. Confirm the on-target activity by assessing the phosphorylation status of Akt (a direct downstream target of PI3K).2. Perform a dose-response curve to determine the GI50 in your cell line.3. Consider performing a kinome screen to identify other potential off-target interactions in your specific cellular context. |
| Discrepancies between in vitro and in vivo efficacy. | Poor pharmacokinetic properties, inadequate target inhibition in the tumor, or development of resistance. | 1. Review the provided pharmacokinetic data for this compound in different preclinical species.2. Perform pharmacodynamic studies to confirm target engagement (e.g., p-Akt levels) in tumor tissue at different time points after dosing.3. Investigate potential resistance mechanisms, such as upregulation of compensatory signaling pathways. |
| Development of hyperglycemia in animal models. | On-target inhibition of the PI3K/Akt pathway, which is crucial for insulin signaling and glucose metabolism. | 1. Monitor blood glucose levels regularly in treated animals.2. Consider dose adjustments or intermittent dosing schedules to manage hyperglycemia.3. Consult with a veterinarian for appropriate supportive care. |
| Skin rash or other dermatological toxicities in animal models. | A known class effect of PI3K inhibitors. | 1. Document and grade the severity of any skin reactions.2. Consider topical treatments or dose modifications as advised by veterinary staff.3. Histopathological analysis of skin samples can help characterize the nature of the toxicity. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 12 ± 1.5[1] |
| mTOR | 2474 ± 722[1] |
| RPS6 Phosphorylation | 1633 ± 54[1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose & Route | Key Findings |
| Male Sprague-Dawley Rats | 1.0 mg/kg IV; 3.0 mg/kg PO | High oral exposure and bioavailability.[1] |
| Female OF1 Mice | 3 mg/kg IV; 10 mg/kg PO | Low clearance, moderate volume of distribution, rapid absorption leading to moderate to long half-lives and high oral bioavailability.[1] |
| Male Beagle Dogs | 0.1 mg/kg IV; 0.3 mg/kg PO | Low clearance, moderate volume of distribution, rapid absorption leading to moderate to long half-lives and high oral bioavailability.[1] |
Experimental Protocols
Note: The following are representative protocols based on standard methodologies. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidimetric)
This assay is designed to assess the effect of a compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for destabilization)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Prepare the tubulin solution at a final concentration of 2 mg/mL in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP solution into pre-chilled 96-well plates.
-
Add this compound, control compounds, or vehicle (DMSO) to the wells. The final DMSO concentration should be kept below 1%.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the vehicle control. Paclitaxel should show an increased rate and extent of polymerization, while nocodazole should show inhibition.
Protocol 2: mTOR Kinase Activity Assay (In Vitro)
This protocol describes a method to measure the kinase activity of mTOR using an in vitro assay format.
Materials:
-
Active recombinant mTOR enzyme
-
Inactive substrate (e.g., recombinant 4E-BP1 or a peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phospho-specific antibody for the substrate)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the kinase assay buffer.
-
Add the diluted compounds or vehicle to the wells of the assay plate.
-
Add the mTOR enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stopping reagent).
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Convert the signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
Nvp-clr457 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Nvp-clr457.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assay shows lower-than-expected potency for this compound. What could be the issue?
A1: Several factors could contribute to lower-than-expected potency. Firstly, review your experimental protocol against the compound's known activity profile. This compound is a pan-class I PI3K inhibitor with varying potency against different isoforms.[1] Secondly, consider the formulation and solubility of the compound. This compound's development involved creating an amorphous solid dispersion formulation, which can be critical for its activity.[2] Ensure the compound is fully solubilized in your assay buffer. Finally, confirm the integrity of your target proteins and the overall health of the cells used in the assay.
Q2: I'm observing significant off-target effects in my cellular assays. I thought this compound was designed to be specific.
A2: While this compound was optimized to eliminate certain off-target activities like microtubule stabilization, which was present in its parent compound buparlisib, no kinase inhibitor is entirely specific.[2] Off-target effects are a known phenomenon with kinase inhibitors and can arise from interactions with other kinases or cellular components.[3][4] It is also important to note that at higher concentrations, the likelihood of off-target effects increases. Consider performing a dose-response experiment to determine if the observed effects are concentration-dependent.
Q3: My in-vivo experiments are showing unexpected toxicity, such as hyperglycemia and rash. Is this a known issue?
A3: Yes, these toxicities have been observed in clinical settings. A first-in-human phase I study of CLR457 (this compound) reported dose-limiting toxicities, including grade 3 hyperglycemia and rash.[1] Other common toxicities noted were stomatitis and diarrhea.[1] These findings suggest that while this compound is a potent PI3K inhibitor, it can interfere with glucose homeostasis and cause skin-related adverse effects.[1]
Q4: Despite potent in-vitro activity, I am not observing the expected anti-tumor efficacy in my in-vivo models. What could explain this?
A4: A discrepancy between in-vitro potency and in-vivo efficacy can be due to several factors. Pharmacokinetic properties play a crucial role; this compound was designed to be orally bioavailable and non-CNS penetrant.[2][5] However, factors such as suboptimal dosing, formulation issues, or rapid metabolism in your specific model could lead to insufficient tumor exposure. It's also important to consider the genetic background of your tumor model. The antitumor activity of PI3K inhibitors is often dependent on the activation of the PI3K pathway.[1] Furthermore, a phase I clinical trial of CLR457 did not observe objective anti-tumor responses, even at the highest doses tested, suggesting that potent PI3K inhibition may not be sufficient for efficacy in all contexts.[1]
Troubleshooting Guides
Guide 1: Investigating Sub-optimal In-Vitro Potency
This guide provides a systematic approach to troubleshooting lower-than-expected potency of this compound in in-vitro assays.
Experimental Workflow for Troubleshooting In-Vitro Potency
Caption: A stepwise workflow for troubleshooting suboptimal in-vitro potency of this compound.
Methodology for Key Troubleshooting Steps:
-
Solubility Check: Visually inspect the compound solution for any precipitates. If using a plate-based assay, check for compound precipitation in the wells. Consider using a different solvent or adjusting the formulation protocol if solubility is an issue.
-
Target Engagement Assay: To confirm that this compound is engaging with its intended target in your cellular system, consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA).
Guide 2: Characterizing Unexpected In-Vivo Toxicity
This guide outlines steps to take when observing unexpected or severe toxicity in animal models treated with this compound.
Logical Flow for Investigating In-Vivo Toxicity
Caption: A logical progression for characterizing unexpected in-vivo toxicity with this compound.
Quantitative Data Summary
Table 1: In-Vitro Potency of this compound (CLR457)
| Target | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
| mTOR | 2474 ± 722 |
| p-RPS6 (cellular) | 1633 ± 54 |
| Data sourced from references[1][6]. |
Table 2: Common Adverse Events Observed in a Phase I Clinical Trial of CLR457
| Adverse Event | Grade | Frequency |
| Hyperglycemia | 3 | DLT |
| Rash | 3 | DLT |
| Stomatitis | Any | 45.2% |
| Diarrhea | Any | 38.7% |
| Rash | Any | 35.5% |
| DLT: Dose-Limiting Toxicity. Data sourced from reference[1]. |
Signaling Pathway Context
The following diagram illustrates the canonical PI3K signaling pathway, which is the primary target of this compound. Understanding this pathway is crucial for interpreting both on-target and potential off-target effects.
PI3K Signaling Pathway
Caption: The PI3K/Akt signaling pathway, inhibited by this compound.
References
- 1. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Nvp-clr457 Treatment Schedule Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment schedule for Nvp-clr457 to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It targets all class I PI3K isoforms (α, β, δ, and γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[4] This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and resistance to therapy.[5] By inhibiting PI3K, this compound aims to induce apoptosis and inhibit the growth of tumor cells that are dependent on this pathway.[5]
Q2: What is the rationale for optimizing the treatment schedule of this compound?
A2: Optimizing the treatment schedule of targeted therapies like this compound is crucial for maximizing their therapeutic index—that is, achieving the best possible anti-tumor effect with the least amount of toxicity. Continuous daily dosing, which is often the default, may not be the most effective or tolerable schedule.[6][7] Intermittent high-dose scheduling, for example, can sometimes lead to greater pathway inhibition and induce apoptosis more effectively, while allowing healthy tissues to recover between doses.[6][8] The first-in-human clinical trial of this compound was terminated due to poor tolerability and limited anti-tumor activity at the tested doses, highlighting the challenge of achieving a wide therapeutic index with pan-PI3K inhibition.[4] A well-designed treatment schedule could potentially mitigate these issues.
Q3: What preclinical efficacy has been observed with this compound?
A3: In preclinical studies, this compound has demonstrated dose-dependent anti-tumor activity in xenograft models. For instance, in nude rat xenografts with Rat1-myr-p110α tumors, oral administration of this compound at doses of 3, 10, 30, and 60 mg/kg once daily (QD) and 30 mg/kg twice daily (BID) showed dose-proportional anti-tumor activity. Tumor regression was observed at 30 mg/kg QD and higher doses.[4] Similar efficacy was seen in murine xenograft models, with tumor regression occurring at 20 mg/kg BID.[4]
Q4: What were the key findings from the this compound Phase I clinical trial?
A4: The first-in-human Phase I study of this compound involved 31 patients with advanced solid tumors harboring PI3K pathway activation, who received doses ranging from 5 to 100 mg once daily.[4] The study was terminated due to poor tolerability and limited anti-tumor activity.[4] Dose-limiting toxicities (DLTs) included grade 3 hyperglycemia and rash.[4] In the 100 mg cohort, all patients experienced ≥ grade 3 toxicity, with rash being the most common.[4] While pharmacologically active concentrations were achieved at the 100 mg dose, no objective tumor responses were observed.[4]
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 12 ± 1.5[2] |
| PI3Kβ | 8.3 ± 1.0[2] |
| PI3Kδ | 8.3 ± 2.0[2] |
| PI3Kγ | 230 ± 31[2] |
| p-Akt (S473) Inhibition | 100 |
Table 2: Preclinical Dosing and Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Model | Dosing Schedule | Efficacy |
| Nude Rat | Rat1-myr-p110α | 3, 10, 30, 60 mg/kg QD (oral) | Dose-proportional anti-tumor activity; tumor regression at ≥30 mg/kg[4] |
| Nude Rat | Rat1-myr-p110α | 30 mg/kg BID (oral) | Tumor regression[4] |
| Mouse | Rat1-myr-p110α, Rat1-myr-p110δ, HBRX2524 | 20 mg/kg BID (oral) | Tumor regression[4] |
Table 3: this compound Phase I Clinical Trial Dosing and Outcomes
| Dose Levels | Patient Population | Key Toxicities (Grade ≥3) | Anti-Tumor Activity |
| 5 mg to 100 mg QD | Advanced solid tumors with PI3K pathway activation | Rash, hyperglycemia, stomatitis, diarrhea[4] | No objective responses; stable disease in some patients at 100 mg.[4] |
Experimental Protocols
In Vitro Dose-Response and Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a panel of cancer cell lines and to assess the time-dependency of its cytotoxic effects.
Materials:
-
Cancer cell lines of interest (e.g., with known PIK3CA mutations)
-
This compound (reconstituted in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of the 2X drug solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours) to assess time-dependent effects.
-
-
Viability Assessment:
-
At each time point, add the cell viability reagent according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values for each time point using non-linear regression analysis.
-
In Vivo Xenograft Study for Schedule Optimization
Objective: To evaluate the anti-tumor efficacy and tolerability of different this compound dosing schedules in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line known to be sensitive to this compound in vitro
-
This compound
-
Vehicle for oral gavage
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: this compound continuous daily dosing (e.g., 20 mg/kg QD)
-
Group 3: this compound intermittent high-dose (e.g., 40 mg/kg, 2 days on/5 days off)
-
Group 4: this compound intermittent high-dose (e.g., 40 mg/kg, on days 1 and 4 of a 7-day cycle)
-
-
Treatment and Monitoring:
-
Administer the treatments as per the schedule for a defined period (e.g., 21-28 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice 2-3 times per week as a measure of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare tumor growth inhibition between the different treatment groups.
-
Analyze body weight changes to assess tolerability.
-
Optional: Perform pharmacodynamic studies on tumor tissues to assess target inhibition (e.g., Western blot for p-Akt).
-
Troubleshooting Guides
In Vitro Assays
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage range.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variability. Ensure your cell suspension is homogenous before plating and use a multichannel pipette for consistency.
-
Reagent Preparation: Ensure this compound stock solutions are prepared fresh or properly stored to avoid degradation. Inaccurate serial dilutions can also be a source of error.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.[9]
In Vivo Xenograft Studies
Q: The tumors in my control group are not growing, or are growing very slowly. What should I do?
A:
-
Cell Line Viability: Ensure the cells used for injection are healthy and have high viability. A slow doubling time in vitro may translate to slow tumor growth in vivo.[10]
-
Host Immune Response: Even in immunocompromised mice, some residual immune activity can hinder tumor growth. Ensure you are using the appropriate mouse strain for your cell line.[10]
-
Injection Technique: Inconsistent injection depth or volume can affect tumor take rate and growth. Ensure a consistent subcutaneous injection technique.
-
Cell Number: You may need to increase the number of cells injected to establish robust tumor growth.[10]
Q: I'm observing significant toxicity (e.g., weight loss) in my treatment groups, even at doses reported to be tolerated in the literature. Why might this be happening?
A:
-
Vehicle Toxicity: Ensure the vehicle used for drug formulation is not causing toxicity on its own.
-
Mouse Strain Differences: Different strains of mice can have varying sensitivities to drug toxicity.
-
Drug Formulation: Improperly formulated or non-homogenous drug suspension can lead to inconsistent dosing and unexpected toxicity.
-
Schedule-Dependent Toxicity: The toxicity of a drug can be highly dependent on the dosing schedule. An intermittent schedule may be better tolerated than a continuous one.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. drughunter.com [drughunter.com]
- 4. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
managing hyperglycemia as a side effect of Nvp-clr457
This guide provides researchers, scientists, and drug development professionals with essential information for managing hyperglycemia, a potential side effect associated with the use of the pan-class I PI3K inhibitor, Nvp-clr457.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It targets all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are key components of the PI3K/AKT signaling pathway.[4] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound can suppress the growth of tumor cells that have an activated PI3K pathway.[3][4]
Q2: Why does this compound cause hyperglycemia?
The PI3K/AKT pathway is a cornerstone of insulin signaling.[5][6] Insulin binding to its receptor activates PI3K, which in turn activates AKT. This cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream into cells. As a pan-class I PI3K inhibitor, this compound blocks this pathway. This inhibition can lead to insulin resistance, where cells are less responsive to insulin, resulting in decreased glucose uptake and consequently, elevated blood glucose levels (hyperglycemia).[6][7] This is considered an on-target effect of the drug class.[8]
Q3: What is the reported incidence and severity of hyperglycemia with this compound?
In a first-in-human phase I study involving patients with advanced solid tumors, hyperglycemia was identified as a dose-limiting toxicity (DLT).[4] At the 100 mg dose, grade 3 hyperglycemia was observed.[4] Across all PI3K/AKT pathway inhibitors, hyperglycemia is a common adverse event, with the incidence of all-grade hyperglycemia ranging widely depending on the specific agent.[6][9]
Q4: What are the common signs of hyperglycemia to monitor for in a preclinical setting?
In animal models, key signs of hyperglycemia that researchers should monitor for include:
-
Polyuria: Increased frequency of urination.
-
Polydipsia: Increased water consumption.
-
Weight loss: Despite normal or increased food intake.
-
Lethargy: Reduced activity levels.
Q5: Are there known risk factors for developing more severe hyperglycemia?
Yes, based on studies with other PI3K inhibitors, preclinical models or human subjects with pre-existing conditions such as baseline diabetes, pre-diabetes (impaired glucose tolerance), or obesity are more likely to experience significant hyperglycemia when treated with a PI3K inhibitor.[8]
Troubleshooting Guide
Issue: Elevated blood glucose levels detected in animal models following this compound administration.
Q1: My experiment shows a significant increase in blood glucose. What is the first step?
The first step is to confirm the reading. Immediately repeat the blood glucose measurement to rule out any technical errors with the glucometer or test strip.[10] If the confirmatory reading is also high, refer to your institution's approved protocols for managing hyperglycemia in animal models. A venous blood sample analyzed by a laboratory can provide a more accurate confirmation compared to a capillary blood sample from a glucometer.[10]
Q2: How should I adjust my experimental protocol to monitor for hyperglycemia?
It is crucial to establish baseline blood glucose levels before initiating treatment with this compound. Once treatment begins, a consistent monitoring schedule should be implemented. We recommend the following:
-
Initial Phase (First Week): Monitor fasting blood glucose daily to detect acute onset.
-
Chronic Dosing Phase: Monitor fasting blood glucose 2-3 times per week.
-
Symptomatic Animals: If any signs of hyperglycemia (e.g., increased water intake) are observed, blood glucose should be checked immediately.[5]
Q3: What non-pharmacological interventions can be implemented in a preclinical setting?
If hyperglycemia is confirmed, consider the following protocol-dependent interventions:
-
Dose Interruption/Reduction: Temporarily halt or reduce the dose of this compound to assess if glucose levels return to baseline. This can help determine a maximum tolerated dose (MTD) specific to your model.[8]
-
Dietary Management: Ensure animals have free access to water to prevent dehydration. Standard chow is typically sufficient, but specialized diets should be discussed with your facility's veterinarian.
-
Consultation: Always consult with the institutional animal care and use committee (IACUC) and veterinary staff for guidance on managing metabolic side effects in research animals.
Q4: Can anti-diabetic agents be used in animal models to manage this compound-induced hyperglycemia?
Yes, if hyperglycemia persists and interferes with the experimental objectives, co-administration of an anti-diabetic agent may be warranted, pending IACUC approval.
-
Metformin: This is often the first-line agent used to manage PI3K inhibitor-induced hyperglycemia.[5][6] It primarily works by decreasing hepatic glucose production.
-
SGLT2 Inhibitors: These agents represent a newer approach and work by increasing the excretion of glucose in the urine.[6] The choice of agent and its dose should be carefully determined based on the specific animal model and in consultation with veterinary experts.
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) from Phase I Trial of CLR457 (this compound)
| Dose Cohort | Number of Patients (n) | DLTs Observed |
|---|
| 100 mg | 11 | Grade 3 Hyperglycemia, Grade 3 Rash[4] |
This table summarizes key toxicity data relevant to hyperglycemia as reported in the first-in-human study.[4]
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Rodent Models
-
Objective: To accurately measure capillary blood glucose levels in rodents.
-
Materials: Glucometer, compatible test strips, sterile lancets (25-28 gauge), alcohol swabs, gauze, and an appropriate animal restraint device.
-
Procedure:
-
Gently restrain the animal. For mice and rats, the tail vein is the most common sampling site.
-
Warm the tail using a warming lamp or by immersing it in warm water for 30-60 seconds to promote blood flow.
-
Clean the puncture site with an alcohol swab and allow it to dry completely.
-
Using a sterile lancet, make a small puncture in the lateral tail vein.
-
Gently "milk" the tail from the base towards the tip to produce a small, hanging drop of blood.
-
Apply the blood drop to the test strip inserted in the glucometer as per the manufacturer's instructions.[10]
-
Record the reading.
-
Apply gentle pressure to the puncture site with a clean gauze to stop the bleeding.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodent Models
-
Objective: To assess the impact of this compound on glucose homeostasis.
-
Procedure:
-
Fast the animals overnight (typically 6-8 hours for mice) with free access to water.
-
Record the body weight of each animal.
-
Collect a baseline blood sample (t=0 min) via tail prick as described in Protocol 1 to measure fasting blood glucose.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Subsequently, collect blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[11]
-
Measure and record the blood glucose level at each time point.
-
Plot the glucose concentration versus time to generate the glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose intolerance.
-
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for managing hyperglycemia in preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting and Managing Drug-Induced Diabetes [uspharmacist.com]
- 6. Hyperglycemia: A Risky Side Effect of Certain Cancer Drugs [medscape.com]
- 7. Complications of hyperglycaemia with PI3K-AKT-mTOR inhibitors in patients with advanced solid tumours on Phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperglycemia Associated With Targeted Oncologic Treatment: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9.2 Glucometer Use – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 11. Blood Glucose Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
NVP-CLR457 Preclinical Toxicity Profile: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the preclinical toxicity profile of NVP-CLR457, an orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The information is intended to assist researchers in understanding the potential toxicities observed in preclinical studies and to offer guidance for troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, balanced, orally active pan-class I PI3K inhibitor. It targets the p110α, p110β, p110δ, and p110γ isoforms of PI3K, which are key components of a signaling pathway that regulates cell growth, proliferation, and survival. By inhibiting these isoforms, this compound aims to block aberrant signaling in cancer cells.
Q2: Why was the clinical development of this compound terminated?
A2: The clinical development of this compound was halted due to a narrow therapeutic window, characterized by poor tolerability and limited anti-tumor activity in clinical trials.
Q3: What were the key toxicities observed in preclinical studies?
A3: While specific quantitative preclinical toxicity data such as No-Observed-Adverse-Effect-Level (NOAEL) and LD50 values are not publicly available in detail, the starting dose for the first-in-human clinical trial was established based on preclinical toxicology studies conducted in accordance with International Council for Harmonisation (ICH) guidelines. The clinical data, which often reflects preclinical findings, pointed towards dose-limiting toxicities such as hyperglycemia and rash.
Q4: How does the toxicity profile of this compound compare to other pan-PI3K inhibitors?
A4: this compound was designed to have an improved safety profile compared to its predecessor, buparlisib, by minimizing central nervous system (CNS) penetration and avoiding off-target effects on microtubule stabilization. However, like many pan-PI3K inhibitors, it was associated with on-target toxicities related to the inhibition of the PI3K pathway in normal tissues.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Animal Weight Loss | - On-target inhibition of PI3K pathway affecting metabolism.- Gastrointestinal toxicity leading to reduced food intake. | - Monitor animal weight and food consumption daily.- Consider dose reduction or intermittent dosing schedules.- Ensure adequate hydration and nutrition. |
| Hyperglycemia | - On-target inhibition of PI3K/Akt signaling, which is crucial for insulin-mediated glucose uptake. | - Monitor blood glucose levels regularly.- If hyperglycemia is persistent and severe, consider dose adjustment.- In non-diabetic models, assess baseline glucose levels before and during treatment. |
| Skin Rash/Dermatitis | - On-target effects on keratinocyte proliferation and survival. | - Visually inspect animals for any signs of skin abnormalities.- Document the onset, severity, and distribution of any rash.- Consider supportive care as per veterinary guidance. |
| Lack of Efficacy | - Insufficient drug exposure.- Tumor model not dependent on PI3K signaling.- Development of resistance. | - Verify the formulation and administration route.- Conduct pharmacokinetic analysis to confirm adequate drug levels.- Use a well-characterized PI3K-dependent tumor model.- Analyze biomarkers of PI3K pathway inhibition (e.g., p-Akt levels) in tumor tissue. |
Quantitative Preclinical Data
Detailed quantitative data from Good Laboratory Practice (GLP) toxicology studies are not publicly available. However, the following pharmacokinetic parameters have been reported:
| Species | Administration | Dose | Key Pharmacokinetic Parameters |
| Male Sprague Dawley Rats | IV | 3 mg/kg | Low clearance, moderate volume of distribution, rapid absorption leading to moderate to long half-lives and high oral bioavailability. |
| PO | 10 mg/kg | High level of oral exposure and bioavailability. | |
| Male Beagle Dogs | IV | 0.1 mg/kg | Low clearance, moderate volume of distribution, rapid absorption leading to moderate to long half-lives and high oral bioavailability. |
| PO | 0.3 mg/kg | High level of oral exposure and bioavailability. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway targeted by this compound and a general workflow for assessing its toxicity in preclinical models.
Caption: PI3K signaling pathway inhibited by this compound.
Caption: General workflow for preclinical toxicity assessment.
Technical Support Center: NVP-CLR457 Antitumor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the limited antitumor activity of NVP-CLR457.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It was designed to offer broad treatment potential across various tumor types by inhibiting all four class I PI3K isoforms (α, β, γ, and δ).[2] The primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.
Q2: Why was the clinical development of this compound terminated?
The clinical development of this compound was terminated due to a narrow therapeutic window, characterized by poor tolerability and limited antitumor activity observed in a Phase I clinical trial (NCT02189174).[2][3] Although pharmacologically active concentrations were achieved in patients, no objective tumor responses were observed.[2]
Q3: What were the dose-limiting toxicities (DLTs) observed with this compound in the clinical trial?
In the Phase I study, 31 patients with advanced solid tumors received this compound at doses ranging from 5 to 100 mg. Dose-limiting toxicities included grade 3 hyperglycemia and rash.[2] At the 100 mg dose, all patients experienced grade 3 or higher toxicity, with rash being the most common event.[2] Other common any-grade toxicities included stomatitis, diarrhea, and rash.[2]
Q4: Did this compound show any preclinical antitumor activity?
Yes, this compound demonstrated dose-dependent antitumor activity in preclinical xenograft models.[2] In athymic nude mice bearing Rat1-myr-p110α tumor xenografts, oral administration of this compound led to dose-dependent tumor growth inhibition, with tumor regression observed at higher doses.[1][2]
Troubleshooting Guide: Investigating Limited Antitumor Activity
This guide provides insights into potential reasons for the limited antitumor activity of this compound in clinical settings, despite promising preclinical data.
Issue: Limited or no tumor response in experimental models despite target engagement.
Possible Cause 1: Feedback Activation of Receptor Tyrosine Kinases (RTKs)
-
Explanation: Inhibition of the PI3K pathway can lead to a compensatory feedback loop that reactivates the same pathway or parallel pro-survival pathways. A key mechanism is the upregulation and activation of multiple receptor tyrosine kinases (RTKs) such as HER3 (ErbB3), insulin receptor (IR), and insulin-like growth factor 1 receptor (IGF-1R). This is often mediated by the transcription factor FOXO, which is negatively regulated by AKT. When AKT is inhibited by this compound, FOXO can enter the nucleus and promote the transcription of these RTKs, leading to renewed signaling and cell survival.
-
Troubleshooting/Investigation:
-
Western Blot Analysis: Probe for increased phosphorylation of RTKs (e.g., p-HER3, p-IGF-1R) and downstream effectors in the PI3K (p-AKT, p-S6) and MAPK (p-ERK) pathways in tumor samples or cell lines treated with this compound.
-
Co-treatment Studies: Investigate the synergistic effects of combining this compound with an RTK inhibitor (e.g., a pan-HER inhibitor for HER2/HER3 overexpressing models).
-
Possible Cause 2: Activation of Parallel Signaling Pathways
-
Explanation: Tumor cells can develop resistance to PI3K inhibition by activating parallel signaling pathways to maintain proliferation and survival. One such pathway involves the PIM kinases. PIM kinases can phosphorylate downstream targets of the PI3K pathway, thereby bypassing the need for AKT activation.
-
Troubleshooting/Investigation:
-
Kinase Activity Assays: Assess the activity of PIM kinases in this compound-treated cells.
-
Combination Therapy: Evaluate the efficacy of combining this compound with a PIM kinase inhibitor.
-
Possible Cause 3: Intrinsic or Acquired Resistance
-
Explanation: The tumor may have intrinsic resistance to PI3K inhibition due to pre-existing mutations or tumor heterogeneity. Alternatively, acquired resistance can develop during treatment.
-
Troubleshooting/Investigation:
-
Genomic and Transcriptomic Analysis: Sequence tumor samples pre- and post-treatment to identify mutations or gene expression changes associated with resistance.
-
Tumor Heterogeneity Analysis: Use single-cell sequencing or other techniques to investigate the presence of resistant subclones within the tumor population.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
| Data from a biochemical assay.[2] |
Table 2: Preclinical Antitumor Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Model | Dose (mg/kg, oral) | Dosing Schedule | Outcome |
| Athymic nude mice | Rat1-myr-p110α | 3, 10, 30, 60 | Daily | Dose-dependent tumor growth inhibition |
| Athymic nude mice | Rat1-myr-p110α | 30 and higher | Daily | Tumor regression |
| Data from in vivo xenograft studies.[2] |
Experimental Protocols
1. In Vivo Xenograft Study Protocol (Representative)
-
Cell Line: Rat1 cells engineered to express myristoylated p110α (Rat1-myr-p110α).
-
Animals: Athymic nude mice.
-
Tumor Implantation: Subcutaneously inject a suspension of Rat1-myr-p110α cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Treatment: When tumors reach a predetermined size, randomize mice into treatment and vehicle control groups. Administer this compound orally at the desired doses and schedule.
-
Endpoint: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
2. Western Blot Protocol for Pathway Analysis (Representative)
-
Sample Preparation: Lyse tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-AKT, rabbit anti-p-S6, rabbit anti-S6, rabbit anti-p-ERK, rabbit anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Immunohistochemistry (IHC) Protocol for Proliferation Marker (Representative)
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut thin sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate buffer.
-
Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against a proliferation marker (e.g., Ki-67).
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
Mandatory Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Immunohistochemical analysis of Ki-67 expression in mouse xenografts [bio-protocol.org]
- 3. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NVP-CLR457 and Other Pan-PI3K Inhibitors for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the pan-PI3K inhibitor NVP-CLR457 with other notable inhibitors in its class, supported by experimental data. The information is presented to facilitate informed decisions in preclinical and clinical research.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have been a significant focus of cancer drug development. This guide focuses on this compound and compares it with two other well-characterized pan-PI3K inhibitors: Buparlisib (BKM120) and Copanlisib (BAY 80-6946).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for this compound, Buparlisib, and Copanlisib, focusing on their in vitro potency, preclinical efficacy, and clinical safety profiles.
Table 1: In Vitro Potency and Selectivity of Pan-PI3K Inhibitors
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Notes |
| This compound | 89 ± 29 | 56 ± 35 | 230 ± 31 | 39 ± 10 | 2474 ± 722 | Balanced pan-class I inhibitor with weak mTOR activity.[1] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >1000 | Potent pan-class I inhibitor with no significant mTOR inhibition.[2] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | 45 | Predominant activity against PI3Kα and PI3Kδ isoforms.[3] |
Table 2: Preclinical Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Rat1-myr-p110α xenograft | 3-20 mg/kg, PO, daily | Dose-dependent inhibition | [1] |
| HBRX2524 primary breast tumor xenograft | 40 mg/kg, PO, daily | Significant tumor growth inhibition | [1] | |
| Buparlisib (BKM120) | PCNSL patient-derived xenograft | Not specified | EC50 between 100-500 nM in vitro | [4] |
| NCI-H460-luc2 (PIK3CA-mutated) bone metastasis xenograft | 60 mg/kg, PO, daily | Induced apoptosis | [5] | |
| Copanlisib (BAY 80-6946) | JEKO1 MCL xenograft | 10 mg/kg, IV, 2 days on/5 days off | Significant reduction in tumor growth | [6] |
| HER2+/PIK3CA mutant breast cancer xenograft | 6 mg/kg, IV, every second day | Tumor regression | [3] |
Table 3: Comparative Clinical Safety Profile from Phase I Trials
| Adverse Event (Grade ≥3) | This compound (N=31) | Buparlisib (BKM120) (N=31) | Copanlisib (BAY 80-6946) (N=57) |
| Hyperglycemia | Yes (DLT) | Yes (Grade 4 in one patient)[7] | Yes (Transient)[8][9] |
| Rash | Yes (DLT, 45.5% in 100mg cohort)[10] | Yes (29% all grades)[10] | Not reported as a frequent grade ≥3 event |
| Diarrhea | Yes (38.7% all grades)[10] | Yes (19.4% all grades)[10] | Yes |
| Fatigue | Yes | Yes (38.7% all grades)[10] | Yes (46.0% all grades)[11] |
| Transaminitis | Not specified as DLT | Yes (35.5% all grades)[10] | Not reported as a frequent grade ≥3 event |
| Hypertension | Not reported | Not reported | Yes (41.3% all grades)[11] |
| Nausea | Not reported | Not reported | Yes (Most frequent along with hyperglycemia)[8][9] |
| Stomatitis | Yes (45.2% all grades)[10] | Not reported | Not reported |
| Development Status | Terminated | Abandoned for breast cancer | Approved for relapsed follicular lymphoma |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro PI3K Kinase Inhibition Assay
This assay is fundamental for determining the potency of inhibitors against different PI3K isoforms.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
General Protocol:
-
Reagents and Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, kinase buffer, test compound (e.g., this compound), and a detection system (e.g., ADP-Glo™, HTRF®, or radiometric assay).
-
Procedure:
-
A kinase reaction is set up in a multi-well plate containing the kinase buffer, the specific PI3K isoform, and the PIP2 substrate.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
The reaction is stopped, and the amount of product (PIP3) or consumed ATP is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay, which measures the generation of PIP3.[12] Another is the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction.
Animal Xenograft Models for Efficacy Assessment
Xenograft models are essential for evaluating the in vivo anti-tumor activity of drug candidates.
Objective: To assess the efficacy of a PI3K inhibitor in reducing tumor growth in an animal model.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.[13][14]
-
Cell Lines/Tumor Tissue: Human cancer cell lines with known PI3K pathway alterations or patient-derived tumor tissues are implanted into the mice.[14] Implantation can be subcutaneous (for ease of tumor measurement) or orthotopic (to better mimic the tumor microenvironment).[13]
-
Tumor Growth and Treatment:
-
Once the tumors reach a palpable size, the animals are randomized into control and treatment groups.
-
The test compound (e.g., this compound) is administered at various doses and schedules (e.g., daily oral gavage).
-
Tumor volume is measured regularly using calipers.
-
The body weight and general health of the animals are monitored to assess toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
-
Mandatory Visualizations
The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.
Caption: A generalized workflow for the preclinical and early clinical evaluation of a PI3K inhibitor.
Conclusion
This compound is a potent, orally bioavailable, pan-class I PI3K inhibitor.[1] Preclinical data demonstrated its anti-tumor activity in xenograft models.[1] However, its clinical development was terminated due to a narrow therapeutic window, characterized by poor tolerability and limited anti-tumor efficacy in a Phase I trial.[10] The dose-limiting toxicities of hyperglycemia and rash were significant.[10]
In comparison, Buparlisib also showed promise in preclinical models but its development for breast cancer was halted due to a modest clinical benefit-to-risk ratio.[15] Copanlisib, with its predominant activity against PI3Kα and PI3Kδ isoforms, has achieved regulatory approval for relapsed follicular lymphoma, suggesting that a more nuanced isoform inhibition profile may lead to a better therapeutic index.[16]
The experience with this compound underscores the challenges in developing effective and well-tolerated pan-PI3K inhibitors. Future research in this area may focus on developing more selective inhibitors, optimizing dosing schedules to manage toxicities, and identifying predictive biomarkers to select patient populations most likely to benefit from these agents. This comparative guide provides a valuable resource for researchers to understand the landscape of pan-PI3K inhibitors and to inform the design of future studies in this important area of oncology drug development.
References
- 1. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 4. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating NVP-CLR457 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of NVP-CLR457, a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. We will explore experimental approaches to confirm that this compound interacts with its intended molecular target within a cellular environment and compare its activity with other relevant pan-PI3K inhibitors.
Introduction to this compound and the PI3K Signaling Pathway
This compound is an orally bioavailable, non-CNS-penetrant small molecule that inhibits all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ)[1]. The PI3K pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention[2][3].
The canonical PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt, marked by its phosphorylation, triggers a cascade of downstream signaling events that ultimately drive various cellular responses.
References
A Head-to-Head Showdown: NVP-CLR457 Versus Isoform-Selective PI3K Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical focal point for drug development. The aberrant activation of this pathway is a common driver of tumorigenesis, making PI3K inhibitors a promising class of anti-cancer agents. This guide provides a detailed comparison of NVP-CLR457, a pan-class I PI3K inhibitor, with prominent isoform-selective PI3K inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance, and the experimental frameworks used for their evaluation.
The PI3K family of lipid kinases plays a central role in regulating cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3][4] The class I PI3Ks, comprising p110α, p110β, p110δ, and p110γ isoforms, are the most frequently implicated in cancer.[5] This has led to the development of two major strategies for therapeutic intervention: pan-inhibitors that target all class I isoforms and isoform-selective inhibitors that target specific isoforms.
This compound has been identified as an orally active and potent pan-class I PI3K inhibitor.[6][7] In contrast, isoform-selective inhibitors such as idelalisib (p110δ-selective), alpelisib (p110α-selective), and duvelisib (p110δ and p110γ-selective) have gained regulatory approval for treating specific malignancies.[8][9][10] This guide will delve into the comparative efficacy and methodologies for assessing these distinct inhibitory approaches.
Comparative Efficacy and Selectivity
The fundamental difference between this compound and isoform-selective inhibitors lies in their target profile, which in turn dictates their therapeutic window and potential side effects.
This compound: The Broad-Spectrum Approach
As a pan-class I PI3K inhibitor, this compound offers the potential for broader anti-tumor activity across various cancer types where different PI3K isoforms may be activated. Preclinical studies have demonstrated its ability to inhibit all four class I PI3K isoforms in the nanomolar range.[11]
| Parameter | This compound | Reference |
| Target(s) | Pan-class I PI3K (p110α, p110β, p110δ, p110γ) | [11] |
| IC50 (p110α) | 89 ± 29 nM | [11] |
| IC50 (p110β) | 56 ± 35 nM | [11] |
| IC50 (p110δ) | 39 ± 10 nM | [11] |
| IC50 (p110γ) | 230 ± 31 nM | [11] |
| Key Feature | Balanced inhibition of all class I isoforms | [12] |
Isoform-Selective Inhibitors: A Targeted Strike
Isoform-selective inhibitors are designed to target specific PI3K isoforms that are predominantly expressed or play a crucial role in particular cancer types. This selectivity aims to enhance the therapeutic index by minimizing off-target effects.
| Inhibitor | Primary Target(s) | Approved Indications (Examples) | Reference |
| Idelalisib | PI3Kδ | Relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma, small lymphocytic lymphoma | [9][13] |
| Alpelisib | PI3Kα | HR+/HER2- advanced breast cancer with PIK3CA mutations | [9][14] |
| Duvelisib | PI3Kδ, PI3Kγ | Relapsed/refractory CLL/SLL, follicular lymphoma | [8][10] |
The choice between a pan-inhibitor and an isoform-selective inhibitor often depends on the specific cancer biology and the desire to either cast a wide net or employ a more precise tool.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.
PI3K Enzyme Activity Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against specific PI3K isoforms.
Protocol:
-
Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., this compound, idelalisib).
-
In a 384-well plate, add the PI3K enzyme, inhibitor, and kinase buffer. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[15]
Cell-Based Phospho-Akt Assay
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Protocol:
-
Cell Culture: Culture cancer cell lines of interest (e.g., with known PI3K pathway alterations) to 80% confluency.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PI3K inhibitor for a specified time (e.g., 1-2 hours).
-
Lysis: Lyse the cells and collect the protein lysates.
-
Detection:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-Akt (Ser473) and total Akt.[16]
-
ELISA/HTRF: Use a commercially available kit to quantify the levels of phospho-Akt and total Akt.
-
-
Data Analysis: Normalize the phospho-Akt signal to the total Akt signal and determine the IC50 value for the inhibition of Akt phosphorylation.
Visualizing the Landscape: Signaling Pathways and Workflows
To better understand the context of this compound and isoform-selective PI3K inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: A typical experimental workflow for PI3K inhibitor evaluation.
Conclusion
The choice between a pan-PI3K inhibitor like this compound and an isoform-selective agent is a critical decision in the drug development pipeline. This compound offers the potential for broad applicability, while isoform-selective inhibitors provide a more tailored approach with a potentially more favorable safety profile. The experimental protocols and data presented in this guide offer a framework for the objective comparison of these compounds, enabling researchers to make informed decisions in the quest for more effective cancer therapies. As our understanding of the intricate roles of PI3K isoforms in different cancers evolves, both pan- and isoform-selective inhibitors will likely continue to be valuable tools in the oncologist's arsenal.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Idelalisib for the treatment of indolent non-Hodgkin lymphoma: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Class I PI3K Inhibitor Nvp-clr457: A Comparative Analysis in PIK3CA Mutant vs. Wild-Type Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pan-class I phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on the therapeutic potential of agents like Nvp-clr457, in tumors harboring PIK3CA mutations versus those with wild-type PIK3CA. While specific preclinical data for this compound is not extensively available in the public domain, this guide draws upon data from structurally and mechanistically similar pan-class I PI3K inhibitors, such as NVP-BKM120 (buparlisib) and GDC-0941 (pictilisib), to provide a comprehensive overview for research and development purposes.
Enhanced Efficacy in PIK3CA Mutant Tumors
Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are prevalent in a variety of cancers. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Preclinical evidence strongly suggests that tumor cells with oncogenic PIK3CA mutations exhibit greater sensitivity to pan-PI3K inhibitors compared to their wild-type counterparts.[1][2] This increased sensitivity is attributed to the tumor's reliance on the activated PI3K pathway for survival, a phenomenon known as "oncogene addiction."
In isogenic cell line models, where a PIK3CA mutation is introduced into a wild-type background, cells harboring the mutation consistently demonstrate a heightened response to PI3K inhibition. For instance, MCF-7 breast cancer cells with an E545K mutation in PIK3CA were found to be approximately five times more sensitive to the pan-PI3K inhibitor GDC-0941 than the corresponding wild-type cells.[3]
Quantitative Data on Pan-PI3K Inhibitor Efficacy
The following tables summarize the in vitro efficacy of pan-class I PI3K inhibitors in cancer cell lines with varying PIK3CA status.
Table 1: Comparative Growth Inhibition of NVP-BKM120 in a Panel of Cancer Cell Lines
| Cell Line Genotype | Number of Cell Lines | Median Growth Inhibition (%) at 0.8 µmol/L |
| PIK3CA Mutant | 23 | ~75% |
| PIK3CA Wild-Type | 177 | ~40% |
Data adapted from studies on NVP-BKM120, a pan-class I PI3K inhibitor.[1][4]
Table 2: IC50 Values of GDC-0941 in Isogenic MCF-7 Breast Cancer Cell Lines
| Cell Line | PIK3CA Status | GDC-0941 IC50 (nmol/L) | Fold Difference |
| MCF-7 | E545K Mutant | ~100 | 5x more sensitive |
| MCF-7 | Wild-Type | ~500 | - |
IC50 (half-maximal inhibitory concentration) values are approximate and based on published data.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pan-PI3K inhibitors.
Cell Viability Assay (MTS/CCK-8 Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the PI3K inhibitor (e.g., this compound, NVP-BKM120, or GDC-0941) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, a solution containing a tetrazolium compound (e.g., MTS or WST-8) is added to each well.
-
Signal Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Western Blotting for PI3K Pathway Activation
-
Cell Lysis: Cells are treated with the PI3K inhibitor for a specified time (e.g., 24 hours), then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-12% SDS-polyacrylamide gel.[6]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated proteins in the PI3K pathway (e.g., anti-p-AKT Ser473, anti-p-S6 Ribosomal Protein) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[7]
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Mice are randomized into treatment and control groups. The PI3K inhibitor is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., daily). The control group receives a vehicle solution.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and points of intervention.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for preclinical evaluation of a PI3K inhibitor.
References
Validating the Non-CNS Penetration of Nvp-clr457: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) penetration of Nvp-clr457 with other phosphoinositide 3-kinase (PI3K) inhibitors. The information presented is supported by available preclinical data and detailed experimental methodologies to assist researchers in evaluating the non-CNS penetrating properties of this compound.
Executive Summary
This compound is a pan-class I PI3K inhibitor designed for minimal CNS penetration, a key optimization feature distinguishing it from its parent compound, buparlisib. While specific quantitative data on the brain-to-plasma concentration ratio (Kp or Kp,uu) for this compound is not publicly available, its development strategy focused on limiting its entry into the central nervous system. This guide offers a comparative analysis with other PI3K inhibitors with known CNS penetration profiles, providing a framework for validating the non-CNS activity of this compound.
Comparative Analysis of CNS Penetration of PI3K Inhibitors
The following table summarizes the available data on the brain-to-plasma concentration ratios of various PI3K inhibitors. A lower Kp or Kp,uu value indicates lower CNS penetration.
| Compound | Type | Brain-to-Plasma Ratio (Kp or Kp,uu) | CNS Penetration |
| This compound | Pan-class I PI3K inhibitor | Data not publicly available | Designed to be non-penetrant |
| Buparlisib (NVP-BKM120) | Pan-class I PI3K inhibitor | 1.5 - 2[1] | High |
| Pictilisib (GDC-0941) | Pan-class I PI3K inhibitor | < 0.03 | Low |
| Voxtalisib (XL765) | Pan-class I PI3K/mTOR inhibitor | 0.38 - 0.40 (tumor-to-plasma)[2] | Moderate |
Experimental Protocols
In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp)
This protocol outlines a general method for determining the Kp of a compound in rodents, a standard preclinical model for assessing CNS penetration.
Objective: To quantify the total concentration of the test compound in the brain and plasma at a steady state to calculate the brain-to-plasma concentration ratio (Kp).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer the test compound to a cohort of rats at a specified dose and route (e.g., oral gavage or intravenous injection).
-
Blood and Brain Collection: At a predetermined time point post-administration (selected to represent steady-state), anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the brain with ice-cold saline to remove residual blood.
-
Excise the brain and record its weight.
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Compound Quantification:
-
Extract the test compound from the plasma and brain homogenate samples.
-
Analyze the extracts using a validated LC-MS/MS method to determine the concentration of the compound in each matrix.
-
-
Kp Calculation:
-
Calculate the brain-to-plasma concentration ratio (Kp) using the following formula: Kp = (Concentration of compound in brain) / (Concentration of compound in plasma)
-
Visualizing the CNS Penetration Assessment Workflow
The following diagram illustrates the typical workflow for evaluating the CNS penetration of a drug candidate.
Caption: Workflow for Assessing CNS Penetration.
Signaling Pathway: PI3K/AKT/mTOR
This compound is a pan-class I PI3K inhibitor. Understanding the PI3K/AKT/mTOR signaling pathway is crucial for contextualizing its mechanism of action.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
References
- 1. Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment: A Phase 1, Open-Label, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models | Semantic Scholar [semanticscholar.org]
A Comparative Guide to PI3K Pathway Inhibition: NVP-CLR457 vs. NVP-BEZ235
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical focus due to its frequent dysregulation in various malignancies.[1][2] This guide provides a comparative analysis of two distinct inhibitory strategies targeting this pathway: NVP-CLR457, a pan-class I PI3K inhibitor, and NVP-BEZ235, a dual PI3K/mTOR inhibitor.[3][4] This comparison aims to equip researchers, scientists, and drug development professionals with a clear understanding of their differential mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
While both compounds target the PI3K pathway, their mechanisms diverge significantly. This compound is an orally active, potent, and balanced pan-class I PI3K inhibitor.[3][5] It is designed to inhibit the four class I PI3K isoforms (α, β, δ, γ).[1] In contrast, NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative that acts as a dual inhibitor, targeting both PI3K and mTOR kinases by binding to their ATP-binding clefts.[4][6]
This dual-targeting approach of NVP-BEZ235 is designed to overcome a key resistance mechanism. Inhibition of mTORC1 alone can lead to a feedback activation of Akt signaling, which can blunt the therapeutic effect.[1][7] By simultaneously inhibiting both PI3K and mTOR, NVP-BEZ235 can prevent this feedback loop, leading to a more comprehensive shutdown of the pathway.[8][9]
Preclinical Performance Data
The following tables summarize the reported in vitro and in vivo activities of this compound and NVP-BEZ235. Direct comparison should be made with caution as experimental conditions may vary between studies.
In Vitro Potency
| Compound | Target(s) | IC50 (p-Akt S473) | IC50 (mTOR) | Cell Line Example (Proliferation IC50) | Citation(s) |
| This compound | pan-Class I PI3K | 100 nM | 2474 ± 722 nM | Not specified | [3] |
| NVP-BEZ235 | PI3K / mTOR | Low nM | Low nM | Breast Cancer Panel: 7-20 nM | [7][10] |
In Vivo Efficacy
| Compound | Xenograft Model | Dosage | Outcome | Citation(s) |
| This compound | Rat1-myr-p110α | 3-20 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition | [3] |
| HBRX2524 primary breast tumor | 40 mg/kg, p.o., daily | Tumor growth inhibition | [3] | |
| NVP-BEZ235 | Trastuzumab-resistant BT474 H1047R breast cancer | Not specified | Potent antitumor activity | [2][7] |
| Gastric Cancer | Not specified | 45.1% net local tumor growth inhibition | [11] | |
| Renal Cell Carcinoma | 15 mg/kg | Significant tumor growth inhibition | [12] |
Comparative Efficacy and Rationale
The choice between a pan-PI3K inhibitor and a dual PI3K/mTOR inhibitor depends on the specific research question or therapeutic context.
-
NVP-BEZ235 (Dual Inhibition): This approach offers a more comprehensive blockade of the PI3K/mTOR pathway.[13] It is particularly advantageous in contexts where mTORC1 inhibition-mediated feedback activation of Akt is a known resistance mechanism.[8] Preclinical studies have shown NVP-BEZ235 to be superior to allosteric mTOR inhibitors like everolimus in various cancer cell lines.[2][7] The dual inhibition can lead to potent anti-proliferative and pro-apoptotic effects.[6][14]
-
This compound (pan-PI3K Inhibition): A more targeted approach focusing on PI3K may offer a different safety and tolerability profile. While it potently inhibits PI3K signaling, its weaker effect on mTOR might spare some of the toxicities associated with mTOR inhibition.[3] However, the potential for feedback loop activation remains a consideration. One of the key optimization goals for this compound was to minimize CNS penetration, which could be advantageous in certain therapeutic settings.[5]
Experimental Protocols
Standardized protocols are crucial for the accurate evaluation and comparison of inhibitors. Below are outlines for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[16]
-
Compound Treatment: Add the desired concentrations of the inhibitor (e.g., this compound or NVP-BEZ235) to the wells and incubate for the desired exposure period (e.g., 72 hours) at 37°C in a CO₂ incubator.[15][16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[16][17]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
Western Blot Analysis of PI3K/mTOR Pathway
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the signaling pathway, providing direct evidence of target engagement and pathway inhibition.[18][19]
-
Cell Lysis: Treat cells with inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Electrophoresis: Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and separate the proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt (S473), total Akt, p-S6, total S6, p-4E-BP1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
Xenograft models are essential for evaluating the in vivo efficacy of anticancer compounds.[21][22]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[22][23]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 50-75 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer the compound (e.g., this compound or NVP-BEZ235) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.[23]
-
Tumor Measurement: Measure tumor volume (e.g., (length × width²)/2) at regular intervals throughout the study.[23]
-
Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting) to confirm target inhibition in vivo.[23]
Conclusion
This compound and NVP-BEZ235 represent two distinct and valuable approaches to targeting the PI3K/mTOR pathway. This compound offers a focused inhibition of pan-class I PI3K isoforms, which may provide a unique efficacy and safety profile. In contrast, NVP-BEZ235 provides a broader, dual-action blockade of both PI3K and mTOR, a strategy designed to overcome feedback-mediated resistance and deliver a more robust inhibition of the pathway. The selection of either inhibitor for preclinical or clinical investigation will depend on the specific cancer type, its underlying genetic drivers, and the therapeutic strategy being pursued.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVP-BEZ235, a dual PI3K-mTOR inhibitor, suppresses the growth of FaDu hypopharyngeal squamous cell carcinoma and has a synergistic effect with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]
- 8. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 13. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo mouse xenograft tumor model [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Nvp-clr457: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like Nvp-clr457, a pan-class I PI3K inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, grounded in best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines. In the absence of a specific SDS for this compound, treat it as a potentially hazardous chemical. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste at the source is fundamental to safe and compliant disposal. The following protocol outlines the decision-making process for handling different forms of this compound waste.
-
Aqueous Solutions:
-
Do not dispose of aqueous solutions containing this compound down the drain.
-
Collect all aqueous waste in a designated, clearly labeled, and sealed waste container. The container should be compatible with the solvent used.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," the solvent, and the approximate concentration.
-
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a compatible, sealed waste container.
-
Label the container clearly as "Hazardous Waste" with the compound's full name.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.
-
Glassware and Plasticware: Pipette tips, tubes, flasks, and other contaminated labware should be collected in a dedicated, lined container labeled "Hazardous Chemical Waste." Avoid mixing with regular laboratory trash.
-
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated hazardous waste bag.
-
Quantitative Data for Waste Management
While specific quantitative data for this compound disposal is not publicly available, general principles of chemical waste management should be applied. The following table summarizes key parameters for different waste streams.
| Waste Stream | Recommended pH Range for Collection | Container Type | Labeling Requirements |
| Aqueous this compound Solutions | As generated (do not neutralize without specific protocol) | Leak-proof, sealed container (e.g., HDPE) | "Hazardous Waste," "this compound," Solvent, Concentration |
| Solid this compound | N/A | Original container or sealed, compatible container | "Hazardous Waste," "this compound" |
| Contaminated Sharps | N/A | Puncture-resistant sharps container | "Sharps," "Biohazard" (if applicable), "Chemical Hazard" |
| Contaminated Labware | N/A | Lined, sealed container | "Hazardous Chemical Waste" |
| Contaminated PPE | N/A | Designated hazardous waste bag | "Hazardous Chemical Waste" |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Final Disposal Procedures
All collected this compound waste streams are considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store all labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Contact EHS: Once waste containers are full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Professional Disposal: The EHS office will arrange for the collection and ultimate disposal of the hazardous waste by a licensed and certified waste disposal contractor. Incineration is a common and effective method for the destruction of such compounds.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
